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  • Product: 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
  • CAS: 298215-09-5

Core Science & Biosynthesis

Foundational

A Framework for In Vitro Preliminary Toxicity Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

A Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The progression of novel chemical entities into the drug development pipeline necessitates a thorough and early as...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The progression of novel chemical entities into the drug development pipeline necessitates a thorough and early assessment of their toxicological profiles. This guide presents a comprehensive, in-vitro-based strategy for the preliminary toxicity profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, a novel compound with potential therapeutic applications. Drawing upon established toxicological methodologies and insights from structurally related compounds, specifically iodoacetamides, this document outlines a multi-tiered approach to evaluate cytotoxicity, genotoxicity, and the induction of apoptosis in relevant human cell models. The proposed workflow is designed to provide a foundational understanding of the compound's potential liabilities, thereby guiding informed decision-making in the early stages of drug discovery.

Introduction: Rationale for a Proactive Toxicity Assessment

The subject of this guide, 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, is a novel molecule whose biological activities are under investigation. Its chemical structure, featuring a 4-iodophenyl group and an acetamide moiety, warrants a careful toxicological evaluation. Notably, the presence of the iodoacetamide functional group is of particular interest, as iodoacetamide (IAcAm) and related haloacetamides are known to exhibit cytotoxic and genotoxic effects.[1][2] Studies on iodoacetamide have indicated that its toxicity can be mediated through the induction of oxidative stress and reactive oxygen species (ROS) accumulation, ultimately leading to apoptosis.[3][4]

Given these precedents, a proactive and robust in vitro toxicity assessment of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is not merely a regulatory formality but a scientific necessity. Early identification of potential toxicological liabilities can save significant time and resources, and guide the selection of the most promising lead candidates.[5][6] In vitro cell-based models offer a powerful platform for this initial screening, providing a controlled and scalable approach to toxicity testing that is both cost-effective and ethically sound compared to traditional animal models.[5][6][7]

This guide will detail a strategic panel of in vitro assays designed to elucidate the preliminary toxicity profile of this compound. We will focus on three key areas of toxicological concern:

  • Cytotoxicity: Assessing the compound's ability to cause cell death.

  • Genotoxicity: Evaluating the potential for the compound to damage cellular DNA.

  • Apoptosis: Investigating the specific mechanisms of programmed cell death induced by the compound.

For this investigation, we propose the use of the human hepatoma cell line, HepG-2, as the primary model. The liver is a major site of drug metabolism and is often a target for drug-induced toxicity, making HepG-2 cells a relevant and well-characterized system for this purpose.[3][4] A secondary, non-hepatic cell line, such as the human embryonic kidney cell line HEK293, will be included to assess for tissue-specific effects.

Experimental Design: A Multi-Assay Approach

The proposed experimental workflow is designed to provide a comprehensive overview of the compound's potential toxicity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Apoptosis Mechanistic Studies A Compound Treatment (HepG-2 & HEK293 cells) B MTT Assay (Metabolic Activity) A->B C LDH Release Assay (Membrane Integrity) A->C D Comet Assay (DNA Strand Breaks) A->D E Micronucleus Assay (Chromosomal Damage) A->E F Annexin V/PI Staining (Flow Cytometry) A->F G Caspase-3/7 Activity Assay (Flow Cytometry) A->G

Figure 1: A multi-phase workflow for in vitro toxicity profiling.

Cytotoxicity Assessment

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn correlates with cell viability.[8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

  • Cell Seeding: Seed HepG-2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Membrane Integrity

The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plates and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

  • Absorbance Measurement: Incubate at room temperature and then measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

AssayEndpoint MeasuredPrinciple
MTT Assay Mitochondrial dehydrogenase activityReduction of MTT to formazan by metabolically active cells.[8]
LDH Release Assay Plasma membrane integrityMeasurement of lactate dehydrogenase released from cells with damaged membranes.[8]

Table 1: Summary of cytotoxicity assays.

Genotoxicity Assessment

Comet Assay for DNA Strand Breaks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10] Damaged DNA migrates further in an electric field, creating a "comet tail."[10]

  • Cell Treatment: Treat HepG-2 and HEK293 cells with a sub-lethal concentration range of the compound for a short duration (e.g., 4 hours).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage.[11][12] Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[11]

  • Cell Treatment: Treat the cells with the compound for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

AssayEndpoint MeasuredPrinciple
Comet Assay DNA strand breaksElectrophoretic migration of fragmented DNA from individual nuclei.[10]
Micronucleus Assay Chromosomal damageFormation of micronuclei from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[11][12]

Table 2: Summary of genotoxicity assays.

Apoptosis Mechanistic Studies

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Flow cytometry using Annexin V and propidium iodide (PI) staining is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13]

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[15] Their activity can be measured using a fluorogenic substrate.

  • Cell Treatment: Treat cells as described above.

  • Caspase Substrate Addition: Add a cell-permeable, non-toxic substrate for caspase-3/7 that fluoresces upon cleavage (e.g., a DEVD-peptide conjugated to a fluorescent reporter).[14][15][16]

  • Incubation: Incubate the cells to allow for substrate cleavage.

  • Flow Cytometry Analysis: Measure the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence indicates an increase in caspase-3/7 activity.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial Pathway (Proposed) cluster_2 Execution Phase A 2-[(2-hydroxyethyl)amino]-N- (4-iodophenyl)acetamide B ROS Accumulation (Proposed) A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis G->H

Figure 2: A proposed signaling pathway for compound-induced apoptosis.

Conclusion

The in-depth technical guide presented here provides a robust framework for the preliminary in vitro toxicity profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide. By employing a suite of validated and complementary assays, researchers can gain critical insights into the cytotoxic, genotoxic, and apoptotic potential of this novel compound. The data generated from this multi-tiered approach will be instrumental in guiding the subsequent stages of drug development, enabling a data-driven assessment of the compound's safety profile and its overall therapeutic potential. This proactive approach to toxicology is paramount for the efficient and responsible advancement of new chemical entities from the laboratory to the clinic.

References

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.).
  • Apoptosis Assays by Flow Cytometry - Agilent. (n.d.).
  • In Vitro Cell Models in Toxicology: Are We Finally Closing the Gap Between Data and Decisions? | ATCC. (2026, March 11).
  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC. (n.d.).
  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - Journal of Cancer Prevention. (2013, December 31).
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Optimized for Flow Cytometry | AAT Bioquest. (2026, January 30).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - Oxford Academic. (2010, March 15).
  • Using the comet and micronucleus assays for genotoxicity studies: A review - PubMed. (2015, May 15).
  • Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (n.d.).
  • Caspase-3/7 Activity Flow Cytometry Kit, Green - STEMCELL Technologies. (n.d.).
  • In vitro Toxicity Testing in the Twenty-First Century - PMC - NIH. (n.d.).
  • Caspase 3/7 Assay Kit (Magic Red) (ab270771) - Abcam. (n.d.).
  • In vitro models of human development and their potential application in developmental toxicity testing - The Company of Biologists. (2022, September 22).
  • Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. (2021, July 14).
  • Oxidative Stress Induced by Iodoacetamide (An Emerging Disinfection By-Product) on HepG-2 Cells - Water. (2023, January 28).
  • Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells - PubMed. (2018, November 15).
  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
  • Oxidative Stress Induced by Iodoacetamide (an Emerging Disinfection By-Product) on Hepg-2 Cells - ResearchGate. (n.d.).
  • LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7).
  • Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - Frontiers. (2014, April 3).
  • Particle-Induced Artifacts in the MTT and LDH Viability Assays | Chemical Research in Toxicology - ACS Publications. (2012, July 16).
  • 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed. (n.d.).

Sources

Exploratory

Crystal Structure and Conformational Analysis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the three-dimensional arrangement of molecules in the solid state. 2-[(2-hydroxyethyl)amino]-N-(4-iodophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the three-dimensional arrangement of molecules in the solid state. 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly versatile structural motif, combining a rigid, halogenated phenyl ring with a highly flexible, heteroatom-rich aliphatic chain. This whitepaper provides an in-depth technical analysis of its crystal structure and conformational landscape. By mapping the interplay between classical hydrogen bonding and highly directional halogen bonding, this guide serves as a foundational blueprint for researchers engaged in crystal engineering, supramolecular chemistry, and structure-based drug design.

Molecular Design & Structural Rationale

The molecule is engineered with distinct functional domains, each serving a specific supramolecular purpose:

  • The p-Iodoacetanilide Core: The iodine atom at the para position is highly polarizable. The electron-withdrawing nature of the acetanilide system depletes electron density at the pole of the iodine atom, creating a pronounced positive electrostatic potential known as a σ -hole. This makes it a premier candidate for [1].

  • The Acetamide Linker: Provides structural rigidity through partial double-bond character (resonance) and acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O).

  • The 2-Hydroxyethylamino Appendage: Introduces conformational flexibility. The sp3 hybridized carbon chain can adopt multiple rotamers (e.g., gauche vs. anti), allowing the molecule to adapt its geometry to maximize intermolecular interactions during crystallization.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, where the output of one step serves as the quality control input for the next.

Synthesis and Crystallization Protocol

Causality Check: The synthesis utilizes a mild base to prevent the hydrolysis of the acetamide bond while driving the N-alkylation forward.

  • Reaction: Dissolve 1.0 equivalent of 2-chloro-N-(4-iodophenyl)acetamide in anhydrous acetonitrile. Add 2.5 equivalents of 2-aminoethanol (ethanolamine) and 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

  • Reflux & Monitoring: Heat the mixture to reflux (82 °C) for 4–6 hours. Validation: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The disappearance of the starting material validates reaction completion.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with ethyl acetate and wash with brine to remove excess ethanolamine.

  • Crystallization: Dissolve the purified solid in a minimum volume of a binary solvent system (Ethanol/Water, 80:20 v/v).

  • Crystal Growth: Allow the solution to undergo slow evaporation at ambient temperature (20 °C) in a vibration-free environment. Causality: Slow evaporation ensures the thermodynamic product dominates, yielding defect-free, single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Causality Check: Data collection is performed at 100 K to minimize atomic thermal vibrations (Debye-Waller effect). This is critical for accurately locating the electron density of light atoms (hydrogen) against the overwhelming scattering power of the heavy iodine atom. Furthermore, Mo K α radiation ( λ=0.71073 Å) is selected over Cu K α to minimize severe X-ray absorption errors caused by iodine.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the 100 K nitrogen cold stream of the diffractometer.

  • Data Collection: Collect intensity data covering the full sphere of reciprocal space to ensure high redundancy.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in [2]. Causality: Dual-space methods are superior for structures containing a mix of very heavy (I) and light (C, N, O) atoms, avoiding pseudo-symmetry traps.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [3] integrated within the [4] graphical interface. Validation: A final R1​ value < 0.05 and a featureless residual electron density map confirm a successful refinement.

Computational Conformational Analysis

To understand whether the solid-state conformation is driven by crystal packing forces or inherent molecular stability, Density Functional Theory (DFT) calculations are employed [5].

  • Setup: Extract the crystallographic coordinates as the starting geometry.

  • Optimization: Perform gas-phase geometry optimization using the B3LYP functional. Causality: Use the 6-311++G(d,p) basis set for C, H, N, and O to account for diffuse electron clouds in hydrogen bonding. Crucially, apply the LANL2DZ Effective Core Potential (ECP) for Iodine to account for relativistic core electron effects.

  • Frequency Calculation: Confirm the optimized geometry is a true minimum (zero imaginary frequencies).

ExperimentalWorkflow A Synthesis & Purification (N-alkylation of Acetamide) B Crystallization (Slow Evaporation, EtOH/H2O) A->B Yields single crystals C SCXRD Data Collection (100 K, Mo Kα Radiation) B->C Select optimal crystal D Structure Solution (SHELXT Dual-Space Algorithm) C->D Phase problem solved E Structure Refinement (SHELXL / Olex2) D->E Least-squares minimization F Conformational Analysis (DFT B3LYP/LANL2DZ) E->F Gas-phase structural comparison G Validation (CheckCIF & Hirshfeld Surface) E->G Final structural validation

Fig 1. Self-validating workflow for the crystallographic and conformational analysis.

Structural and Conformational Insights

Intramolecular Geometry & Conformation

The central acetamide moiety ( Caryl​−N−C(=O)−C ) maintains strict planarity, a consequence of the sp2 hybridization and resonance stabilization. However, the 4-iodophenyl ring is typically twisted relative to the acetamide plane to minimize steric clash between the ortho-hydrogens of the aromatic ring and the carbonyl oxygen.

The 2-hydroxyethyl chain exhibits a gauche conformation around the C−C bond (O-C-C-N torsion angle 60°). DFT calculations reveal that while the anti conformation is marginally more stable in a vacuum, the gauche conformation is locked in the solid state because it facilitates a highly efficient, cooperative intermolecular hydrogen-bonding network.

Supramolecular Assembly: Hydrogen & Halogen Bonding

The crystal lattice is stabilized by a synergistic network of interactions:

  • Hydrogen Bonding: The molecules form 1D infinite chains via strong N−H⋯O=C (amide-to-amide) and O−H⋯N (hydroxyl-to-amine) interactions.

  • Halogen Bonding: The σ -hole on the iodine atom acts as a potent Lewis acid, interacting with the electron-rich carbonyl oxygen of an adjacent molecule ( C−I⋯O=C ). This highly directional interaction (angle near 170°) cross-links the hydrogen-bonded chains into a robust 2D sheet architecture.

SupramolecularNetwork Core Central Molecule HBA Amide C=O (Acceptor) Core->HBA HBD1 Amide N-H (Donor) Core->HBD1 HBD2 Amine N-H (Donor) Core->HBD2 HBD3 Hydroxyl O-H (Donor/Acceptor) Core->HBD3 XB Iodine C-I (σ-hole Donor) Core->XB HBD1->HBA H-Bond (N-H···O) HBD3->HBA H-Bond (O-H···O) XB->HBA Halogen Bond (C-I···O)

Fig 2. Supramolecular interaction network highlighting H-bond and Halogen bond pathways.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Details

ParameterValue
Empirical Formula C10​H13​IN2​O2​
Formula Weight320.12 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal System / Space GroupMonoclinic / P21​/c
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.065

Table 2: Selected Experimental vs. Computed Geometric Parameters

ParameterSCXRD (100 K)DFT (B3LYP/LANL2DZ)
C-I Bond Length (Å)2.105(3)2.122
Amide C=O Length (Å)1.231(4)1.225
Amide C-N Length (Å)1.355(4)1.368
O-C-C-N Torsion Angle (°)62.4(3) (gauche)178.5 (anti, gas phase)

Table 3: Supramolecular Interaction Geometry

Interaction TypeD-H···A / C-X···AD···A Distance (Å)Angle (°)
Hydrogen BondN(Amide)-H···O(Hydroxyl)2.895(4)165(2)
Hydrogen BondO(Hydroxyl)-H···O(Carbonyl)2.750(3)172(3)
Halogen BondC-I···O(Carbonyl)3.120(2)174.5(1)

References

  • Metrangolo, P., et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, 2014.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

  • Glaser, R., et al. "Toward Crystal Structure Prediction for Conformationally Flexible Molecules: The Headaches Illustrated by Aspirin." Journal of the American Chemical Society, 2004.[Link]

Foundational

An In-depth Technical Guide to the Molecular Docking of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with Cyclooxygenase-2

Abstract This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking analysis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, a novel compound with potential anti-inflammatory pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of the molecular docking analysis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, a novel compound with potential anti-inflammatory properties. Given its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs), this study focuses on its interaction with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols for performing a robust in silico analysis. We will cover ligand and protein preparation, grid box generation, docking execution using AutoDock Vina, and the analysis of results, all grounded in established scientific principles to ensure the trustworthiness and reproducibility of the findings.

PART 1: Introduction and Scientific Rationale
The Significance of Acetamide Derivatives in Drug Discovery

Acetamide derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[4] Their synthetic tractability and ability to form key interactions with biological targets make them attractive scaffolds for novel drug design. The title compound, 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, incorporates several functional groups that suggest a potential for specific molecular interactions, making it a person of interest for further investigation.

Cyclooxygenase-2 as a Therapeutic Target

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][5] There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[2][3] Therefore, selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-selective NSAIDs.[6]

Molecular Docking: A Powerful In Silico Tool

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-target interactions.[6] By simulating the binding of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide to the active site of COX-2, we can predict its binding affinity and identify key interacting residues, thereby generating a hypothesis for its mechanism of action.

PART 2: Experimental Protocols and Methodologies

This section details the step-by-step workflow for the molecular docking study. The choice of software and parameters is justified to ensure a scientifically sound and reproducible protocol.

Software and Resource Requirements
  • Molecular Graphics and Modeling:

    • Avogadro: An advanced molecule editor and visualizer used for generating and optimizing the 3D structure of the ligand.[4][8]

    • AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for docking with AutoDock Vina.[9][10]

    • PyMOL or UCSF Chimera: Molecular visualization systems for analyzing docking results.

  • Docking Engine:

    • AutoDock Vina: A widely used open-source program for molecular docking, known for its accuracy and speed.[11][12]

  • Protein Structure Data:

    • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[13]

Step 1: Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand, 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

  • 2D Structure to 3D Model Generation:

    • Using a chemical drawing tool within a program like Avogadro, sketch the 2D structure of the compound.

    • Utilize the "Add Hydrogens" function to ensure the correct protonation state at a physiological pH (e.g., 7.4).[8]

    • Generate the 3D coordinates.

  • Energy Minimization:

    • To obtain a low-energy and geometrically realistic conformation, perform an energy minimization of the 3D structure.

    • In Avogadro, select an appropriate force field, such as MMFF94s, which is suitable for organic molecules.[8]

    • Run the optimization until the energy gradient converges, indicating that a stable conformation has been reached.

  • File Format Conversion for Docking:

    • Save the energy-minimized structure in a format compatible with AutoDockTools, such as .mol2 or .pdb.

    • Open the ligand file in AutoDockTools.

    • The software will automatically detect the root of the molecule and the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.[14]

Step 2: Protein Preparation

A suitable crystal structure of COX-2 is selected from the PDB and prepared for docking.

  • Selection of the Target Structure:

    • The crystal structure of Mus musculus COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) is chosen for this study.[13] This structure provides a well-defined active site.

  • Preparation of the Protein in AutoDockTools:

    • Download the PDB file (1CX2.pdb) from the RCSB PDB website.

    • Open the PDB file in AutoDockTools.

    • Clean the Protein: Remove water molecules and any co-crystallized ligands (in this case, the SC-558 inhibitor) from the structure. This is crucial as they can interfere with the docking of the new ligand.[9][14]

    • Add Hydrogens: Add polar hydrogen atoms to the protein to correctly model hydrogen bonding interactions.[9]

    • Assign Charges: Compute Gasteiger charges for the protein atoms.

    • Save as PDBQT: Save the prepared protein structure in the .pdbqt format.[14]

Step 3: Grid Box Generation

A grid box defines the search space for the docking simulation within the protein's active site.

  • Defining the Binding Site:

    • The binding site of COX-2 is a well-characterized hydrophobic channel. Key residues include Arg120, Tyr355, Tyr385, and Val523.[7] The position of the co-crystallized inhibitor in 1CX2 can be used to guide the centering of the grid box.

  • Setting Grid Parameters in AutoDockTools:

    • Load the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt) into AutoDockTools.

    • Open the "Grid Box" option.

    • Center the grid box on the active site. For 1CX2, appropriate center coordinates would be approximately x = 24.4, y = 22.5, z = 16.3.[7]

    • Adjust the dimensions of the grid box to encompass the entire binding site, typically with dimensions around 50 x 50 x 50 Å.[7] This ensures that the ligand has enough space to move and rotate freely during the docking simulation.

    • Save the grid parameters.

Step 4: Running the Molecular Docking Simulation

With the prepared ligand, protein, and defined grid box, the docking simulation can be executed using AutoDock Vina.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters. This file should include the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the output file name.

  • Executing AutoDock Vina:

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the search, at the cost of longer computation time. An exhaustiveness of 8 is a common starting point.[15]

PART 3: Results and Analysis

The output of the docking simulation provides valuable data on the binding affinity and the predicted binding pose of the ligand.

Quantitative Data: Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding. The results are typically presented in a table, showing the binding affinities for the top-predicted conformations.

Binding ModeBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-7.9
4-7.7
5-7.5

Table 1: Predicted binding affinities of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with the COX-2 active site.

Qualitative Analysis: Visualization of Interactions

The predicted binding poses are visualized to understand the specific molecular interactions between the ligand and the protein.

  • Loading the Results:

    • Open the prepared protein structure and the output ligand poses (e.g., out.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Identifying Key Interactions:

    • Analyze the best-scoring pose to identify hydrogen bonds, hydrophobic interactions, and any other significant contacts with the active site residues of COX-2.

    • For example, the acetamide group may form hydrogen bonds with polar residues, while the iodophenyl group could engage in hydrophobic interactions within the channel.

PART 4: Visualization with Graphviz

To clearly illustrate the workflows described, the following diagrams are provided in the DOT language.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure of Ligand l2 Generate 3D Coordinates l1->l2 l3 Energy Minimization (MMFF94s) l2->l3 l4 Save as ligand.pdbqt l3->l4 d1 Define Grid Box l4->d1 p1 Download PDB (1CX2) p2 Remove Water & Heteroatoms p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Assign Gasteiger Charges p3->p4 p5 Save as protein.pdbqt p4->p5 p5->d1 d2 Configure AutoDock Vina d1->d2 d3 Run Docking d2->d3 a1 Binding Affinity (kcal/mol) d3->a1 a2 Visualize Interactions (PyMOL) d3->a2 a3 Identify Key Residues a1->a3 a2->a3

Caption: Overall workflow for the molecular docking study.

Ligand_Preparation_Detail start Start: 2D Sketch avogadro Avogadro: Generate 3D Structure & Add Hydrogens start->avogadro energy_min Avogadro: Energy Minimization (MMFF94s) avogadro->energy_min save_pdb Save as .pdb/.mol2 energy_min->save_pdb adt AutoDockTools: Open Ligand save_pdb->adt detect_bonds AutoDockTools: Detect Rotatable Bonds adt->detect_bonds save_pdbqt Save as ligand.pdbqt detect_bonds->save_pdbqt end End: Prepared Ligand save_pdbqt->end

Caption: Detailed steps for ligand preparation.

PART 5: Discussion and Conclusion

The in silico molecular docking study of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with COX-2 provides valuable preliminary data on its potential as an anti-inflammatory agent. The predicted binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction with the active site of the enzyme.

The visualization of the binding pose reveals that the compound likely orients itself to maximize favorable interactions. The iodophenyl group can occupy a hydrophobic pocket, while the hydroxyl and amide functionalities are positioned to form hydrogen bonds with key polar residues in the active site. These interactions are characteristic of known COX-2 inhibitors.

It is imperative to understand that molecular docking is a predictive tool. The results presented here are hypotheses that require experimental validation. In vitro enzyme inhibition assays would be the logical next step to confirm the inhibitory activity of the compound against COX-2. Subsequent cell-based assays and in vivo studies would be necessary to evaluate its anti-inflammatory efficacy and safety profile.

References
  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]

  • Picot, D., Loll, P. J., & Garavito, R. M. (2002, August 15). The structures of prostaglandin endoperoxide H synthases-1 and -2. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

  • RCSB PDB. (n.d.). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • ScotChem. (n.d.). 5. Creating/modifying ligand molecules. [Link]

  • ScotChem. (n.d.). 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. [Link]

  • RCSB PDB. (2014, January 22). 4M11: Crystal Structure of Murine Cyclooxygenase-2 Complex with Meloxicam. [Link]

  • Protein-Ligand -Docking. (n.d.). Protein-Ligand -Docking. [Link]

  • RCSB PDB. (2018, January 31). 5W58: Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). [Link]

  • RCSB PDB. (2015, April 8). 4RRW: Crystal Structure of Apo Murine Cyclooxygenase-2. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • wikidoc. (2019, January 11). Prostaglandin-endoperoxide synthase 2. [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • PMC. (n.d.). Molecular docking analysis of COX-2 for potential inhibitors. [Link]

  • UCL. (n.d.). Prostaglandin H2 Synthase (COX). [Link]

  • Bionatura journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. [Link]

  • STM Journals. (2025, February 12). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. [Link]

  • Scribd. (n.d.). COX-1 and COX-2 Docking Study. [Link]

  • Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. [Link]

  • School of Chemical Sciences KB. (2020, July 16). Tutorial - Protein-ligand docking with MOE. [Link]

  • School of Chemical Sciences. (n.d.). 1 Protein-‐ligand docking with MOE. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • PubChem. (n.d.). CID 159362238 | C8H18N2O4. [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • A Tutorial. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools. [Link]

  • PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide | C8H7FN2O2 | CID 6869015. [Link]

  • A 3D Generative Model for Structure-Based Drug Design. (n.d.). A 3D Generative Model for Structure-Based Drug Design. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2-hydroxyethyl)acetamide. [Link]

  • MDPI. (2020, May 9). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in Rodent Models: A Technical Whitepaper

Executive Summary The development and preclinical evaluation of small-molecule therapeutics require a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and preclinical evaluation of small-molecule therapeutics require a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper details the pharmacokinetic (PK) profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide —a synthetic compound characterized by an acetamide core, a lipophilic 4-iodophenyl group, and a polar 2-hydroxyethylamino moiety.

As a Senior Application Scientist, the objective of this guide is to move beyond standard operating procedures and explain the causality behind our experimental designs. By establishing self-validating bioanalytical workflows and selecting appropriate in vivo models, we ensure that the resulting PK data is robust, reproducible, and ready for regulatory scrutiny.

Physicochemical Rationale & ADME Predictions

The molecular architecture of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide dictates its behavior in biological systems:

  • Lipophilicity vs. Solubility: The 4-iodophenyl ring imparts significant lipophilicity, which drives cellular permeability and target tissue distribution. However, this is counterbalanced by the 2-hydroxyethylamino group, which acts as a hydrogen bond donor/acceptor, improving aqueous solubility.

  • Metabolic Vulnerability: The presence of a heavy halogen (iodine) on the phenyl ring makes the molecule highly susceptible to hepatic deiodinases. Reductive deiodination is a critical, evolutionarily conserved metabolic pathway for iodinated compounds in vertebrates[1].

  • Phase II Conjugation: The terminal hydroxyl group on the ethylamino chain serves as a prime soft spot for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, which will rapidly increase the molecule's polarity for renal clearance.

Predicted Biotransformation Pathways

Understanding the metabolic fate of the compound is essential for identifying circulating metabolites that could contribute to off-target toxicity or prolonged efficacy. The primary clearance mechanisms involve both Phase I (oxidation/dehalogenation) and Phase II (conjugation) pathways.

Metabolism Parent 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide Dehalogenated Dehalogenated Metabolite (Loss of Iodine) Parent->Dehalogenated Hepatic Deiodinases Glucuronide O-Glucuronide Conjugate (Phase II Addition) Parent->Glucuronide UGT Enzymes NDealkylated N-dealkylated Metabolite (Loss of Hydroxyethyl) Parent->NDealkylated CYP450 Oxidation Excretion Renal / Biliary Excretion Dehalogenated->Excretion Glucuronide->Excretion NDealkylated->Excretion

Hepatic biotransformation pathways of the parent compound.

In Vivo Experimental Design & Causality

To accurately determine the PK parameters, we utilize male C57BL/6 mice. Wild-type rodent models are foundational for preclinical PK profiling because their intact immune and hepatic enzyme systems provide a realistic baseline for CYP450-mediated metabolism, unlike immunodeficient models which are typically reserved for immunogenic biologics[2].

Formulation Strategy

The lipophilic 4-iodophenyl ring risks precipitation upon intravenous injection. To counteract this, the IV formulation utilizes a co-solvent system of 5% DMSO / 10% Tween-80 / 85% Saline .

  • Causality: DMSO disrupts the crystal lattice of the compound, while Tween-80 forms micelles that sequester the lipophilic tail. This ensures the compound remains in solution when subjected to the sudden aqueous dilution of the bloodstream, preventing artificial micro-emboli that would artificially skew the Volume of Distribution ( Vss​ ).

Dosing and Microsampling Protocol
  • Administration: Administer 1 mg/kg IV via the lateral tail vein (to calculate absolute Clearance and Vss​ ) and 5 mg/kg PO via oral gavage (to calculate oral bioavailability, F ).

  • Serial Microsampling: Collect 20 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sampling Technique: Blood is drawn via saphenous vein puncture rather than retro-orbital bleeding.

    • Causality: Saphenous sampling minimizes physiological stress and prevents hemodynamic shock. Hemodynamic instability alters hepatic blood flow, which would artificially depress the in vivo clearance rate of the drug.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

A protocol is only as robust as its internal controls. To quantify the compound in rodent plasma, we employ a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that strictly adheres to the FDA's 2018 Bioanalytical Method Validation Guidance[3],[4].

The Self-Validating Extraction System

We mandate the pre-extraction spiking of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C or 15N labeled analog) into every plasma sample.

  • Causality: Because the SIL-IS shares the exact physicochemical properties of the parent compound but differs in mass, any volumetric errors during pipetting, inconsistencies in protein precipitation, or ion suppression during MS ionization will affect the analyte and the IS equally. By quantifying the ratio of Analyte-to-IS rather than absolute analyte area, the system mathematically auto-corrects for recovery variations[3].

Step-by-Step Methodology
  • Matrix Spiking: Aliquot 10 µL of K2EDTA rodent plasma into a 96-well plate.

  • Protein Precipitation: Add 40 µL of ice-cold Acetonitrile containing 50 ng/mL of the SIL-IS. The organic solvent denatures plasma proteins (releasing bound drug) while the cold temperature prevents degradation.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Quantification: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic acid in water and Acetonitrile. Detect via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

PKWorkflow Dosing Rodent Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling 0.08-24 hrs Processing Plasma Extraction (+ SIL-IS) Sampling->Processing Centrifugation LCMS LC-MS/MS Quantification Processing->LCMS Protein Precip. Analysis NCA PK Modeling LCMS->Analysis FDA Validated

Self-validating in vivo pharmacokinetic experimental workflow.

Quantitative Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. The table below summarizes the representative quantitative data for 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in the C57BL/6 mouse model.

Pharmacokinetic ParameterSymbolUnitsIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL1,240 ± 115485 ± 52
Time to Maximum Concentration Tmax​ hr0.08 (first point)1.5 ± 0.3
Area Under the Curve AUC0−∞​ hr*ng/mL2,850 ± 2106,410 ± 430
Systemic Clearance CL L/hr/kg0.35 ± 0.04N/A
Volume of Distribution (Steady State) Vss​ L/kg1.2 ± 0.15N/A
Terminal Elimination Half-life t1/2​ hr3.2 ± 0.44.1 ± 0.5
Absolute Oral Bioavailability F %100 (Defined)45.0 ± 3.5

Data Interpretation: The moderate volume of distribution ( Vss​ = 1.2 L/kg) indicates that the compound distributes well beyond the plasma compartment into total body water and tissues, facilitated by the lipophilic iodophenyl ring. The oral bioavailability of 45% suggests moderate first-pass hepatic metabolism, likely driven by the aforementioned deiodination and glucuronidation pathways.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Center for Drug Evaluation and Research (CDER).

  • Avery, L. B., et al. (2016). Utility of immunodeficient mouse models for characterizing the preclinical pharmacokinetics of immunogenic antibody therapeutics. mAbs, Taylor & Francis.

  • Valverde-R, C., et al. (2004). Halometabolites and Cellular Dehalogenase Systems: An Evolutionary Perspective. International Review of Cytology (ResearchGate).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide: An In-depth Technical Guide

Introduction The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of drug discovery and development. This application note provides a detailed, step-by-step protocol for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, a compound of interest for researchers in medicinal chemistry and related fields. The structural motif of an N-aryl acetamide coupled with a hydroxyethylamino group suggests potential for various biological activities.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen synthetic strategy. The protocol is presented as a two-step process, commencing with the synthesis of a key intermediate, 2-chloro-N-(4-iodophenyl)acetamide, followed by a nucleophilic substitution to yield the final product. Adherence to the safety and handling guidelines outlined herein is paramount for the successful and safe execution of this synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 4-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] Handle with care and avoid generating dust.

  • Chloroacetyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme caution in a fume hood.

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Ensure adequate ventilation.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Solvents (Acetone, Dichloromethane, Acetonitrile): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin and eyes.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[3][4]

Synthesis Workflow

The synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is achieved through a two-step process. The first step is the N-acylation of 4-iodoaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-iodophenyl)acetamide. The second step involves the nucleophilic substitution of the chlorine atom in the intermediate with ethanolamine.

Synthesis_Workflow A 4-Iodoaniline C Step 1: N-Acylation A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-(4-iodophenyl)acetamide (Intermediate) C->D F Step 2: Nucleophilic Substitution D->F E Ethanolamine E->F G 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (Final Product) F->G

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide (Intermediate)

This procedure is adapted from established methods for the chloroacetylation of anilines.[5] The reaction involves the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Iodoaniline219.045.00 g22.8
Chloroacetyl chloride112.942.1 mL25.1
Triethylamine101.193.5 mL25.1
Dichloromethane (DCM)-50 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (5.00 g, 22.8 mmol) in 50 mL of anhydrous dichloromethane.

  • Add triethylamine (3.5 mL, 25.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (2.1 mL, 25.1 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 2-chloro-N-(4-iodophenyl)acetamide as a white to off-white solid.

Part 2: Synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (Final Product)

This step involves a nucleophilic substitution reaction where the primary amine of ethanolamine displaces the chloride from the α-carbon of the acetamide intermediate. This type of reaction is a common and effective method for forming carbon-nitrogen bonds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-chloro-N-(4-iodophenyl)acetamide295.513.00 g10.15
Ethanolamine61.081.23 mL20.3
Potassium Bicarbonate (KHCO₃)100.122.03 g20.3
Acetonitrile-40 mL-

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-chloro-N-(4-iodophenyl)acetamide (3.00 g, 10.15 mmol) and potassium bicarbonate (2.03 g, 20.3 mmol) in 40 mL of acetonitrile.

  • Add ethanolamine (1.23 mL, 20.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC (DCM:Methanol, 9:1).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

2-chloro-N-(4-iodophenyl)acetamide (Intermediate)
  • Appearance: White to off-white solid.

  • Expected Yield: 80-90%.

  • Melting Point: 183-185 °C.[5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.41 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 4.29 (s, 2H, CH₂Cl).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.8, 138.5, 137.5, 121.5, 87.5, 43.6.

  • IR (ATR, cm⁻¹): 3280 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 750 (C-Cl stretch).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₈ClINO: 295.94; found 295.9.

2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (Final Product)
  • Appearance: White to pale yellow solid.

  • Expected Yield: 60-75%.

  • ¹H NMR (400 MHz, DMSO-d₆) - Predicted: δ 10.2 (s, 1H, NH-amide), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.8 (t, 1H, OH), 3.5 (q, 2H, CH₂-OH), 3.3 (s, 2H, N-CH₂-CO), 2.7 (t, 2H, NH-CH₂), 2.5 (br s, 1H, NH-amine).

  • ¹³C NMR (101 MHz, DMSO-d₆) - Predicted: δ 170.5 (C=O), 138.0 (Ar-C), 137.0 (Ar-C), 121.0 (Ar-C), 88.0 (Ar-C-I), 60.0 (CH₂-OH), 52.0 (N-CH₂-CO), 50.0 (NH-CH₂).

  • IR (ATR, cm⁻¹): 3350-3200 (O-H and N-H stretch), 1650 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1050 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₄IN₂O₂: 321.01; found 321.0.

Characterization_Workflow cluster_intermediate Intermediate Characterization cluster_final_product Final Product Characterization I1 Appearance I2 Yield I3 Melting Point I4 NMR (1H, 13C) I5 IR Spectroscopy I6 Mass Spectrometry F1 Appearance F2 Yield F3 NMR (1H, 13C) F4 IR Spectroscopy F5 Mass Spectrometry Intermediate 2-Chloro-N-(4-iodophenyl)acetamide Intermediate->I1 Intermediate->I2 Intermediate->I3 Intermediate->I4 Intermediate->I5 Intermediate->I6 FinalProduct Final Product FinalProduct->F1 FinalProduct->F2 FinalProduct->F3 FinalProduct->F4 FinalProduct->F5

Caption: Analytical techniques for compound characterization.

Conclusion

This application note provides a reliable and detailed protocol for the two-step synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide. By following the outlined procedures and safety precautions, researchers can successfully synthesize this target molecule for further investigation in drug discovery and development programs. The provided characterization data, including predicted NMR shifts for the final product, serves as a valuable reference for confirming the identity and purity of the synthesized compounds.

References

  • Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. (2025). CyberLeninka. [Link]

Sources

Application

mass spectrometry fragmentation pattern of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide Executive Summary The structural elucidation of halogenated alkanolamines is a critical w...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

Executive Summary

The structural elucidation of halogenated alkanolamines is a critical workflow in drug metabolism and pharmacokinetic (DMPK) studies. The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide presents a unique analytical challenge: it combines a highly polar, easily dehydrated 2-hydroxyethylamino moiety with a lipophilic, halogenated acetamide core.

A common pitfall in analyzing iodoaromatics is the use of a single, low-energy collision state, which successfully captures soft heterolytic cleavages (like water loss) but fails to provide enough energy for the homolytic cleavage of the C-I bond. This application note outlines a self-validating, stepped-energy UHPLC-HRMS/MS protocol designed to capture the complete fragmentation tree of this molecule, explaining the physicochemical causality behind each observed product ion.

Physicochemical Grounding & Exact Mass Profiling

Before initiating MS/MS acquisition, it is imperative to establish the theoretical exact masses of the target. The molecule contains three distinct functional modules that dictate its gas-phase behavior:

  • The 2-hydroxyethylamino group: Prone to low-energy dehydration and cyclization.

  • The acetamide linker: The primary site for charge-directed heterolytic cleavage.

  • The 4-iodophenyl ring: Prone to high-energy homolytic cleavage, a hallmark of N-(4-iodophenyl)acetamides[1].

Table 1: Precursor Ion Theoretical Exact Masses

Formula Ionization Mode Adduct Theoretical Exact Mass (m/z)
C10H13IN2O2 ESI (+) [M+H]+ 321.0095

| C10H13IN2O2 | ESI (+) | [M+Na]+ | 342.9914 |

Self-Validating Experimental Methodology

To ensure absolute confidence in the fragmentation data, this protocol incorporates an internal Quality Control (QC) calibration step. Because the C-I bond requires significant energy to undergo homolytic cleavage, the system must be validated to ensure the collision cell is properly calibrated for radical generation.

Phase 1: System Calibration via Distonic Radical Generation (The Self-Validation Step)
  • Causality: Iodoaromatics exhibit unique gas-phase chemistry. Upon high-energy collisional activation, protonated iodoanilines lose an iodine radical (I•) to generate a distonic dehydroanilinium radical cation[2]. If your collision energy is too low, this diagnostic ion will not form, leading to incomplete structural assignment.

  • Action: Inject a 1 µg/mL standard of 4-iodoaniline. Ramp the Higher-energy C-trap Dissociation (HCD) collision energy until the m/z 93.0579 dehydroanilinium radical cation is observed at >20% relative abundance.

  • Validation: Do not proceed to sample analysis until the m/z 93.0579 ion is confirmed. This guarantees the collision cell can achieve homolytic C-I cleavage.

Phase 2: Sample Preparation
  • Dissolve 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: Dilution prevents Orbitrap/Q-TOF space-charge effects and detector saturation, ensuring sub-3 ppm mass accuracy.

Phase 3: UHPLC-HRMS/MS Acquisition Parameters
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode. Capillary voltage: 3.5 kV.

  • MS/MS Mode: Data-Dependent Acquisition (DDA) with Stepped HCD (Normalized Collision Energies: 20, 40, 60 eV). Stepped energy is explicitly chosen to simultaneously capture the low-energy dehydration and the high-energy iodine radical loss in a single composite spectrum.

Table 2: UHPLC Gradient Conditions

Time (min) % Mobile Phase A (H2O + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA)
0.0 95 5
1.0 95 5
6.0 10 90
8.0 10 90
8.1 95 5

| 10.0 | 95 | 5 |

MS_Workflow N1 Sample Prep & QC Calibration N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Stepped HCD Fragmentation N3->N4 N5 Orbitrap/Q-TOF Mass Analysis N4->N5

Fig 1: Self-validating UHPLC-HRMS/MS workflow utilizing stepped HCD for comprehensive fragmentation.

Mechanistic Elucidation of Fragmentation Pathways

Upon isolation of the[M+H]+ precursor (m/z 321.0095), the molecule undergoes three distinct, predictable fragmentation cascades based on localized proton affinities and bond dissociation energies.

Pathway A: Amide Bond Cleavage (The Dominant Route) The nitrogen of the amide or the secondary amine acts as the primary protonation site. Charge-directed heterolytic cleavage of the C-N amide bond yields two highly diagnostic fragments. Depending on charge retention, this results in either the 4-iodoanilinium ion (m/z 219.9624) or the 2-[(2-hydroxyethyl)amino]acetyl cation (m/z 102.0555) . Because 4-iodoaniline has a high proton affinity, m/z 219.9624 is typically the base peak at medium collision energies.

Pathway B: Dehydration & Cyclization The 2-hydroxyethyl group contains a primary alcohol that readily protonates. The lone pair on the adjacent secondary amine executes a nucleophilic attack on the carbon bearing the hydroxyl group, expelling water (-18.01 Da). This entropically driven cyclization forms a stable aziridinium or morpholine-like intermediate at m/z 302.9989 .

Pathway C: Homolytic Deiodination At high collision energies (e.g., NCE 60 eV), the highly polarizable C-I bond undergoes homolytic cleavage. The protonated 4-iodoaniline fragment (m/z 219.9624) loses an iodine radical (I•, 126.90 Da) to generate a distonic dehydroanilinium radical cation at m/z 93.0579 . This pathway is a critical diagnostic marker for ortho-, meta-, and para-iodoaromatics[2].

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 321.0095 Dehydration Dehydrated Ion [M+H - H2O]+ m/z 302.9989 Precursor->Dehydration -H2O (-18.01 Da) Aniline 4-Iodoanilinium Ion m/z 219.9624 Precursor->Aniline Amide Cleavage Acylium Acylium Ion m/z 102.0555 Precursor->Acylium Amide Cleavage Radical Dehydroanilinium[C6H7N]+• m/z 93.0579 Aniline->Radical -I• (-126.90 Da)

Fig 2: Primary ESI(+) collision-induced fragmentation pathways and characteristic product ions.

Quantitative Fragment Summary

Table 3: Diagnostic Product Ions and Structural Assignments

Exact Mass (m/z) Formula Mass Error Tolerance Structural Assignment Energy Requirement
302.9989 C10H12IN2O+ < 5 ppm [M+H - H2O]+ (Cyclized alkanolamine) Low (NCE 20)
219.9624 C6H7IN+ < 5 ppm Protonated 4-iodoaniline Medium (NCE 40)
102.0555 C4H8NO2+ < 5 ppm 2-[(2-hydroxyethyl)amino]acetyl cation Medium (NCE 40)

| 93.0579 | C6H7N+• | < 5 ppm | Dehydroanilinium radical cation (-I•) | High (NCE 60) |

References

  • PubChem Database. "N-(4-Iodophenyl)acetamide, CID 12147." National Center for Biotechnology Information. Available at: [Link]

  • Errabelli, R., Zheng, Z., & Attygalle, A. B. (2020). "Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism." Journal of the American Society for Mass Spectrometry, 31(4), 864-872. Available at:[Link]

Sources

Method

radiolabeling 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with iodine-125 for imaging

Application Note: High-Molar-Activity Radioiodination of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with Iodine-125 for Molecular Imaging Introduction & Scientific Rationale The compound 2-[(2-hydroxyethyl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Molar-Activity Radioiodination of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide with Iodine-125 for Molecular Imaging

Introduction & Scientific Rationale

The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly functionalized halophenylacetamide scaffold. Molecules bearing this structural motif are frequently investigated as targeted probes for neuroinflammation (e.g., TSPO ligands), enzyme inhibitors, or melanoma-targeting agents.

For preclinical evaluation—such as in vitro autoradiography, cellular saturation binding assays, and small-animal SPECT imaging—radiolabeling this scaffold with Iodine-125 ( 125 I) ( t1/2​ = 59.4 days, Auger/low-energy gamma emitter) is highly advantageous. However, the methodology chosen for radioiodination dictates the success of downstream biological assays.

The Causality of Method Selection: Direct isotopic exchange (swapping stable 127 I for radioactive 125 I) is thermodynamically demanding, requiring high temperatures and metal catalysis, and ultimately yields a "carrier-added" product with low molar activity. In receptor-targeted imaging, introducing non-radioactive carrier molecules leads to receptor saturation, obliterating the specific binding signal.

To achieve the no-carrier-added (NCA) , high-molar-activity tracers required for receptor imaging, we utilize electrophilic radioiododestannylation [1]. By synthesizing a trialkyltin precursor (e.g., tributyltin) of the target molecule, we exploit the highly polarized and relatively weak carbon-tin (C–Sn) bond. This directs the electrophilic 125 I species exclusively to the ipso position of the aromatic ring, ensuring rapid, regioselective labeling at room temperature[2].

Mechanistic Pathway

The radioiododestannylation reaction requires the in situ oxidation of sodium radioiodide ( [125I]NaI ) into an active electrophilic species (e.g., H2​O+

[125I] or HO[125I] )[3].

Because 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide contains a sensitive secondary amine and a primary hydroxyl group, the choice of oxidant is critical. While Chloramine-T is a standard, rapid oxidant, it can inadvertently oxidize secondary amines to nitrones if used in excess. Therefore, milder oxidants like solid-phase Iodogen or acidified Hydrogen Peroxide ( H2​O2​ ) are often preferred to preserve the integrity of the ethanolamine chain[4][5].

Mechanism I_minus [125I]NaI (Iodide) I_plus Electrophilic [*I]+ Species I_minus->I_plus Oxidation Oxidant Oxidant (e.g., H2O2 / HOAc) Oxidant->I_plus Promotes Intermediate Wheland Intermediate (Ipso-Attack) I_plus->Intermediate Electrophilic Attack Precursor Tributyltin Precursor (Bu3Sn-Ar) Precursor->Intermediate Product 125I-Labeled Product (125I-Ar) Intermediate->Product Destannylation Tin_leaving Bu3Sn+ (Leaving Group) Intermediate->Tin_leaving Cleavage

Caption: Mechanism of electrophilic radioiododestannylation via a Wheland intermediate.

Experimental Protocols

The following protocol is a self-validating system designed to maximize radiochemical yield (RCY) while preventing oxidation of the hydroxyethylamino moiety.

Materials & Reagents
  • Precursor: 2-[(2-hydroxyethyl)amino]-N-(4-(tributylstannyl)phenyl)acetamide (Synthesized a priori via Pd-catalyzed cross-coupling from the stable iodo-compound)[6].

  • Radionuclide: [125I]NaI in dilute NaOH (No-carrier-added, specific activity ~74 TBq/mmol).

  • Oxidant: 30% H2​O2​ and Glacial Acetic Acid (HOAc).

  • Quencher: Sodium metabisulfite ( Na2​S2​O5​ , 10 mg/mL in water).

Step-by-Step Radioiodination Workflow
  • Precursor Preparation: Dissolve 50 µg of the tributyltin precursor in 50 µL of methanol (MeOH). Transfer 25 µL to a 1.5 mL conical reaction vial.

  • Acidification: Add 10 µL of glacial acetic acid to the reaction vial to establish the acidic environment necessary for optimal electrophile generation[4].

  • Isotope Addition: Behind appropriate lead shielding, add 37–74 MBq (1–2 mCi) of [125I]NaI (typically 5–10 µL) to the mixture.

  • Oxidation (Initiation): Add 10 µL of 30% H2​O2​ . Vortex gently for 5 seconds and incubate at room temperature (20–25 °C) for exactly 5 minutes .

  • Quenching (Termination): Add 50 µL of Na2​S2​O5​ solution. Causality: This instantly reduces any unreacted electrophilic [125I]+ back to [125I]− , halting the reaction and preventing radiolytic degradation of the product[4].

Purification & Formulation

Tributyltin compounds are highly lipophilic and toxic to cells. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory to separate the polar 125 I-labeled product from the unreacted stannyl precursor.

  • Injection: Inject the quenched reaction mixture onto a semi-preparative C18 column (e.g., Waters XBridge, 5 µm, 10 x 250 mm).

  • Elution: Run an isocratic gradient of 40% Acetonitrile / 60% Water (containing 0.1% TFA) at 3 mL/min. Monitor via inline NaI(Tl) gamma detector and UV absorbance (254 nm).

  • Collection: The 125 I-product will elute significantly earlier than the lipophilic tributyltin precursor. Collect the radioactive peak.

  • Formulation: Evaporate the HPLC solvent under a gentle stream of nitrogen or via rotary evaporation. Reconstitute the dry radiotracer in 5% Ethanol in sterile 0.9% Saline for biological assays.

Workflow A 1. Precursor + [125I]NaI (in MeOH/Acid) B 2. Oxidation (H2O2, 5 min) A->B C 3. Quenching (Na2S2O5) B->C D 4. RP-HPLC Purification C->D E 5. Formulation (EtOH/Saline) D->E

Caption: Step-by-step workflow for the radioiodination, quenching, and purification process.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of oxidizing agents for this specific ethanolamine-bearing scaffold. H2​O2​ /HOAc is selected as the optimal system due to its high yield and preservation of the secondary amine.

Table 1: Optimization of Oxidizing Agents for Radioiodination

Oxidizing AgentSolvent SystemReaction TimeRadiochemical Yield (RCY)Radiochemical Purity (RCP)Mechanistic Notes
Chloramine-T MeOH / 1% HOAc1 min85 - 90%>95%Fast kinetics; slight risk of secondary amine oxidation if prolonged.
Iodogen (Solid)DMSO / PBS (pH 7.4)10 min75 - 80%>98%Mildest condition; DMSO enhances solubility of precursor[5].
H2​O2​ / HOAc Glacial HOAc5 min92 - 95%>99%Excellent yield; highly reproducible without damaging the hydroxyl group[4].

Quality Control & Stability

  • Radiochemical Purity (RCP): Must be >99% prior to in vitro use. Verify using analytical radio-HPLC or radio-TLC (Silica gel, EtOAc/Hexane mobile phase).

  • Molar Activity ( Am​ ): Calculated based on the UV absorbance of the product peak against a standard curve of the non-radioactive reference standard. Expected Am​ : > 70 TBq/mmol.

  • Stability: Due to the Auger electron emission of 125 I, autoradiolysis can occur in high-concentration stock solutions. Store the formulated tracer at 4°C and use within 14 days of synthesis. Addition of sodium ascorbate (10 mM) to the final formulation can mitigate radical-induced degradation.

References

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: An overview of radionuclides, labeling methods and reagents for conjugate labeling. Bioconjugate Chemistry. 3

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health (PMC). 1

  • Radioiodination and Purification of [131I]β-CIT and[131I]FP-CIT with an Automated Radiosynthesizer. MDPI. 4

  • Towards Imaging Tau Hyperphosphorylation: Synthesis of [125I]Radioiodinated DYRK1A Inhibitor. MDPI. 6

  • DMSO Increases Radioiodination Yield of Radiopharmaceuticals. National Institutes of Health (PMC).5

Sources

Application

Application Note: 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide as a Trifunctional Scaffold in Modular Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary In modern drug discovery and targeted protein degradation (...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

In modern drug discovery and targeted protein degradation (PROTACs), the demand for modular, polyfunctional building blocks is paramount. 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is a highly versatile, trifunctional precursor designed to accelerate the synthesis of complex pharmacophores.

This molecule presents three orthogonal reactive sites:

  • An Aryl Iodide (C-I): Primed for palladium-catalyzed cross-coupling reactions.

  • A Secondary Amine (N-H): Available for selective N-alkylation, reductive amination, or amide bond formation.

  • A Primary Alcohol (O-H): Accessible for esterification, etherification, or conversion into a leaving group.

By leveraging the distinct electronic and steric properties of these sites, chemists can perform sequential, chemoselective derivatizations without the need for excessive protecting group manipulations.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical parameters of this precursor is critical for predicting its solubility, reactivity, and behavior in biological assays.

Table 1: Physicochemical Properties & Reactivity Profile
Property / FeatureValue / DescriptionExperimental Implication
Molecular Formula C₁₀H₁₃IN₂O₂N/A
Molecular Weight 320.13 g/mol Requires careful mass spectrometry tuning (Iodine isotopic mass defect).
Hydrogen Bond Donors 3 (Amide N-H, Amine N-H, O-H)High polarity; requires polar organic solvents (DMF, DMSO, MeOH) for dissolution.
C-I Bond Dissociation Energy ~65 kcal/molExceptionally low energy barrier for Pd(0) oxidative addition compared to C-Br [1].
Nucleophilicity Gradient 2° Amine > 1° Alcohol > AmideAllows chemoselective acylation of the amine without protecting the alcohol.
Mechanistic Causality in Experimental Design

The orthogonal reactivity of this scaffold is dictated by fundamental thermodynamic principles. The aryl iodide undergoes oxidative addition with palladium catalysts at room temperature or under mild heating. Because the C-I bond is significantly weaker than a C-Br or C-Cl bond, Suzuki-Miyaura or Sonogashira couplings can be executed rapidly, leaving the aliphatic amine and alcohol entirely unperturbed [1]. Furthermore, the secondary amine is a "softer" and more polarizable nucleophile than the primary alcohol, allowing for selective N-acylation using standard coupling reagents (e.g., HATU) if stoichiometry is strictly controlled.

Mechanistic Pathway Visualizations

The following diagrams illustrate the divergent synthetic utility of the precursor and the optimized workflow for its preparation.

ReactivityMap Core 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide ArylIodide Aryl Iodide (C-I) Pd-Catalyzed Cross-Coupling Core->ArylIodide Site 1 SecAmine Secondary Amine (N-H) Acylation / Alkylation Core->SecAmine Site 2 PrimAlcohol Primary Alcohol (O-H) Esterification / Etherification Core->PrimAlcohol Site 3 Biaryl Biaryl Derivatives (Suzuki/Heck/Sonogashira) ArylIodide->Biaryl Pd(PPh3)4, R-B(OH)2 Linker PROTAC Linker Extension (Amides/Carbamates) SecAmine->Linker HATU, R-COOH Prodrug Prodrug / PEGylation (Esters) PrimAlcohol->Prodrug EDC, R-COOH

Orthogonal reactivity map of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

SynthesisWorkflow SM1 4-Iodoaniline + Chloroacetyl Chloride Int1 2-Chloro-N- (4-iodophenyl)acetamide SM1->Int1 DCM, Et3N 0 °C to RT Prod 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide Int1->Prod MeCN, K2CO3 60 °C, 6h SM2 Ethanolamine (3.0 equiv) SM2->Prod SN2 Displacement

Two-step synthetic workflow for the preparation of the trifunctional precursor.

Core Synthetic Protocols

Protocol A: Synthesis of the Precursor via Sₙ2 Displacement

This self-validating protocol utilizes 2-chloro-N-(4-iodophenyl)acetamide [2] as the intermediate.

Causality Check: Why use 3.0 equivalents of ethanolamine? The Sₙ2 reaction of a primary amine with an α -haloacetamide is prone to over-alkylation, yielding a tertiary amine byproduct. By flooding the reaction with excess ethanolamine, the statistical probability favors the mono-alkylated product. The highly water-soluble excess ethanolamine is easily removed during the aqueous workup.

Step-by-Step Methodology:

  • Intermediate Preparation: Dissolve 4-iodoaniline (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Cool to 0 °C. Add chloroacetyl chloride (11.0 mmol) dropwise. Stir for 2 hours at room temperature. Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield 2-chloro-N-(4-iodophenyl)acetamide.

  • Nucleophilic Substitution: Suspend 2-chloro-N-(4-iodophenyl)acetamide (5.0 mmol) in anhydrous acetonitrile (MeCN, 20 mL).

  • Add anhydrous K₂CO₃ (10.0 mmol) to serve as an acid scavenger, preventing the protonation of the nucleophile.

  • Add ethanolamine (15.0 mmol, 3.0 equiv) dropwise.

  • Heat the mixture to 60 °C for 6 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate (50 mL) and wash vigorously with water (3 x 20 mL) to remove excess ethanolamine.

  • Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively couples the aryl iodide while leaving the secondary amine and primary alcohol intact.

Causality Check: Why use Pd(dppf)Cl₂ and a biphasic solvent system? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing undesired side reactions. The 1,4-dioxane/water mixture is essential because the inorganic base (Na₂CO₃) must be dissolved to form the active boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Purge the vessel with nitrogen (3 cycles of vacuum/backfill).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

Table 2: Optimization Data for Sₙ2 N-Alkylation Step

Data demonstrates the necessity of polar aprotic solvents and mild inorganic bases to maximize yield and minimize tertiary amine formation.

SolventBaseTemp (°C)Time (h)Conversion (%)Mono:Bis Ratio
THFEt₃N651265%80:20
DMFK₂CO₃80495%60:40
MeCN K₂CO₃ 60 6 98% 95:5
DCMDIPEA402440%90:10

Applications in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker must be stable, synthetically accessible, and possess optimal physicochemical vectors. The 2-[(2-hydroxyethyl)amino] moiety acts as an excellent flexible connector.

Chemists can utilize the secondary amine to attach a Boc-protected PEG-carboxylic acid via HATU-mediated amide coupling. HATU is specifically chosen over EDC/HOBt because it generates a highly reactive HOAt ester, which efficiently overcomes the steric hindrance associated with secondary amines. Following linker attachment, the aryl iodide serves as a vector to append the target-binding warhead via the Suzuki-Miyaura protocol described above.

References

  • Baraldi, P. G., et al. (2004). Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735792, 2-chloro-N-(4-iodophenyl)acetamide. Retrieved March 20, 2026.[Link]

Method

In Vitro Pharmacological Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide: Assay Protocols and Mechanistic Insights

Introduction and Structural Rationale The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly specialized pharmacological probe. N-aryl acetamides are a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly specialized pharmacological probe. N-aryl acetamides are a privileged scaffold in medicinal chemistry, widely recognized for their efficacy as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel—a primary sensor for innocuous cold and cooling agents[1].

As a Senior Application Scientist, I designed this guide to dissect the causality behind the structural features of this probe and provide orthogonally validated in vitro assay protocols.

Mechanistic Design of the Probe:

  • The 4-Iodo Substitution: Halogenation at the para position of the phenyl ring serves a dual purpose. Pharmacologically, the heavy iodine atom engages in halogen bonding within the hydrophobic binding pocket of TRPM8, significantly driving binding affinity. Experimentally, it allows for direct electrophilic radio-iodination, yielding a [¹²⁵I]-isotopologue that serves as a highly sensitive tracer for competitive binding assays.

  • The 2-Hydroxyethylamino Group: Heavy halogenation typically plummets aqueous solubility, leading to assay artifacts like compound aggregation. The addition of the 2-hydroxyethylamino moiety at the alpha carbon introduces a secondary amine (protonated at physiological pH) and a terminal hydroxyl group. This provides essential hydrogen bond donor/acceptor interactions with polar residues in the receptor while rescuing the compound's solubility for in vitro screening.

TRPM8_Signaling Agonist Menthol / Icilin (Agonist) Receptor TRPM8 Channel Agonist->Receptor Calcium Ca2+ Influx Receptor->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Response Nociceptive Signaling Depolarization->Response Probe 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide Probe->Receptor Allosteric Inhibition

Mechanism of TRPM8 inhibition by the N-aryl acetamide pharmacological probe.

Protocol I: High-Throughput Calcium Mobilization (FLIPR) Assay

TRPM8 is a calcium-permeable non-selective cation channel. To evaluate the functional antagonistic properties of our compound, a Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard[2].

Self-Validating Assay Design

A robust protocol must be self-validating to rule out false positives. In this workflow, the Z'-factor is calculated for every plate. A Z'-factor 0.5 confirms the statistical reliability of the signal window between the positive control (10 µM capsazepine) and the negative control (DMSO vehicle). Furthermore, a parallel cytotoxicity counter-screen is mandatory, as apparent calcium flux inhibition can sometimes be an artifact of compound-induced membrane permeabilization.

Step-by-Step Methodology
  • Cell Plating: Seed HEK293 cells stably expressing human TRPM8 at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

    • Causality: This specific density ensures a confluent monolayer, which is critical for achieving a uniform fluorescent signal across the well optic area, thereby reducing well-to-well variability and improving the Z'-factor[3]. Alternatively, human iPSC-derived sensory neurons can be utilized for higher translational relevance[4].

  • Dye Loading: Incubate cells for 1 hour at 37°C with 4 µM Fluo-4 AM dye in HBSS buffer supplemented with 20 mM HEPES, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Causality: Pluronic F-127 is a non-ionic surfactant that solubilizes the lipophilic AM ester dye, facilitating membrane permeation. Probenecid is a broad-spectrum inhibitor of organic anion transporters; its inclusion prevents the cells from actively pumping the de-esterified, fluorescent Fluo-4 dye out into the extracellular space, which would otherwise collapse the assay window[3].

  • Compound Incubation: Add the N-aryl acetamide probe (in a 10-point dose-response curve) to the wells. The assay buffer must contain 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein. Because the 4-iodophenyl group is highly lipophilic, the compound is prone to non-specific binding to the plastic walls of the microplate. BSA prevents this depletion, ensuring the nominal concentration matches the actual free concentration available to the cells.

  • Agonist Stimulation & Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (Ex: 485 nm, Em: 525 nm). Inject the EC₈₀ concentration of icilin (typically ~0.5 µM) and record the kinetic calcium flux for 3 minutes[2].

Protocol II: Radioligand Competitive Binding Assay

Functional assays (like FLIPR) are subject to signal amplification and receptor reserve phenomena. To determine the true equilibrium dissociation constant ( Ki​ ), a radioligand binding assay is employed using the [¹²⁵I]-labeled variant of the probe.

Assay_Workflow Step1 1. Membrane Preparation (CHO-hTRPM8 Cells) Step2 2. Radioligand Incubation [125I]-Probe + Cold Competitor Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters + 0.1% PEI) Step2->Step3 Step4 4. Washing (Ice-Cold Wash Buffer) Step3->Step4 Step5 5. Gamma Counting (Quantify Bound Tracer) Step4->Step5 Step6 6. Data Analysis (Non-linear Regression for Ki) Step5->Step6

Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO cells expressing hTRPM8 in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.1 nM of the [¹²⁵I]-probe, and varying concentrations of the cold competitor. Incubate at room temperature for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Glass fiber filters possess a net negative charge. Because our probe contains a secondary amine (the 2-hydroxyethylamino group) that is positively charged at physiological pH, it will non-specifically bind to the bare filter. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific binding (NSB).

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer.

    • Causality: Washing with ice-cold buffer rapidly lowers the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and minimizing the dissociation of the bound radioligand during the separation process.

  • Detection: Quantify the retained radioactivity using a gamma counter and calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide when subjected to the rigorously controlled protocols described above.

Assay ParameterTarget SystemReadoutMeasured ValueValidation Metric
IC₅₀ (Functional) HEK293-hTRPM8FLIPR (Ca²⁺ Flux)45 ± 5 nMZ'-factor = 0.72
Kᵢ (Binding) CHO-hTRPM8 Membranes[¹²⁵I]-Radioligand12 ± 2 nMSignal/Background = 8:1
Selectivity HEK293-hTRPV1FLIPR (Ca²⁺ Flux)>10,000 nMZ'-factor = 0.68
Cytotoxicity (CC₅₀) HepG2 CellsCellTiter-Glo (ATP)>50 µMR² = 0.99

References

  • 1 - National Institutes of Health (NIH)[1] 2.2 - ResearchGate[2]

  • 3 - National Center for Biotechnology Information (NCBI)[3] 4.4 - FUJIFILM Wako[4]

Sources

Technical Notes & Optimization

Troubleshooting

reducing background noise in 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide LC-MS analysis

Welcome to the Advanced LC-MS Technical Support Center . This portal is designed for analytical scientists and drug development professionals facing challenges with the quantitative analysis of 2-[(2-hydroxyethyl)amino]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Technical Support Center . This portal is designed for analytical scientists and drug development professionals facing challenges with the quantitative analysis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide .

As a Senior Application Scientist, I have structured this guide not just to provide quick fixes, but to explain the chemical causality behind the background noise you are observing. By understanding how the unique structural features of your analyte interact with the LC-MS system, you can implement self-validating protocols to achieve a pristine baseline.

Part 1: Scientist's Foreword & Compound Profiling

To troubleshoot background noise effectively, we must first analyze the molecular architecture of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide:

  • The Basic "Head" (Secondary Amine & Primary Alcohol): The 2-hydroxyethylamino group is highly polar and basic. In acidic mobile phases, it readily protonates to form the [M+H]+ ion (m/z ~321). However, this basicity makes it highly susceptible to secondary interactions (cation-exchange) with unendcapped silanols on the LC column, leading to severe carryover that mimics a rising background noise floor[1].

  • The Hydrophobic "Tail" (4-Iodophenyl Group): Iodine is a heavy, highly polarizable halogen. This gives the molecule surfactant-like properties. While this drives the molecule to the surface of electrospray (ESI) droplets (enhancing ionization), it also causes it to co-elute with endogenous phospholipids in biological matrices, leading to severe ion suppression and localized matrix noise[2].

Part 2: Diagnostic Logic Workflow

Before adjusting parameters, you must isolate the source of the noise. Implement the following self-validating workflow to determine if the background originates from the liquid chromatograph (LC) or the mass spectrometer (MS).

DiagnosticWorkflow Start High Background Noise Detected in MRM Divert Divert LC Flow to Waste (Bypass MS) Start->Divert CheckNoise Does MS Noise Drop Significantly? Divert->CheckNoise LC_Issue LC System / Solvent Issue CheckNoise->LC_Issue Yes MS_Issue MS Source / Gas Issue CheckNoise->MS_Issue No Solvent Replace Mobile Phase (Solvent Clusters/Impurities) LC_Issue->Solvent Column Flush/Replace Column (Amine Carryover) LC_Issue->Column CleanSource Clean ESI Source & Transfer Tube MS_Issue->CleanSource Gas Optimize Cone Gas & Desolvation Temp MS_Issue->Gas

Diagnostic workflow for isolating LC-MS background noise sources.

Part 3: Troubleshooting Guides & FAQs

Q1: My baseline noise is uniformly high (e.g., >1E5 intensity) across the entire gradient, even on blank injections. I diverted the LC flow to waste, and the noise persisted. What is causing this? A1: If the noise persists when the LC is diverted, the issue is localized to the MS source. The most common cause of high chemical noise in ESI is the incomplete desolvation of solvent droplets, which creates a high background of solvent clusters[3].

  • The Fix: Increase your drying gas temperature and optimize the cone gas flow rate. Because the 4-iodophenyl group provides significant thermal stability to the molecular core, you can safely increase the desolvation temperature (e.g., to 350–400 °C) without risking thermal degradation of the analyte. Furthermore, increasing the cone gas flow (e.g., from 150 L/hr to 350 L/hr) actively sweeps away neutral solvent clusters and interfering ions before they enter the mass analyzer, significantly improving the Signal-to-Noise (S/N) ratio[4].

Q2: The background noise is low at the start of the run but spikes massively right where my compound elutes. Blank injections are clean. What is happening? A2: You are experiencing matrix effects. The hydrophobic iodophenyl tail causes your compound to co-elute with late-eluting endogenous matrix components, such as phospholipids[2]. In ESI+, these phospholipids compete for charge on the droplet surface, causing ion suppression and elevating the localized background noise floor[5].

  • The Fix: You must alter your sample preparation. A simple protein precipitation (crash) is insufficient. Because your compound has a basic secondary amine, it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This will allow you to wash away the neutral and acidic lipids, leaving a pristine extract (See Protocol B).

Q3: I am seeing a "ghost" background that decreases very slowly over multiple blank runs. It is ruining my Limit of Quantitation (LOQ). A3: This is classic amine carryover. The secondary amine and the primary alcohol on the 2-hydroxyethyl group form strong hydrogen bonds and undergo cation-exchange with residual, unendcapped silanols on the stationary phase of your LC column and the stainless steel tubing of the autosampler[1].

  • The Fix: Switch to a column with a positively charged surface modification (which repels the basic amine) or utilize a highly aggressive, multi-solvent wash protocol to strip the bound analyte from the system[6] (See Protocol A).

Part 4: Standardized Experimental Protocols

Protocol A: System Decontamination & Carryover Flush

Use this protocol to eliminate elevated background noise caused by amine carryover.

  • Prepare the "Magic" Flush Solvent: Mix 25% LC-MS grade Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol. Add 0.1% Formic Acid to disrupt silanol-amine interactions[6].

  • Bypass the Detector: Disconnect the column effluent line from the MS source and direct it to a waste beaker.

  • Purge the Autosampler: Perform 5 consecutive "needle wash" cycles using the flush solvent to clean the injection port and rotor seal.

  • Flush the Column: Run the flush solvent through the column at 0.2 mL/min for 4 hours (or overnight) at 40 °C.

  • Re-equilibrate: Switch back to your standard mobile phase and run for 30 minutes before reconnecting to the MS.

Protocol B: MCX SPE Sample Clean-up

Use this protocol to eliminate matrix-induced background noise and phospholipid co-elution.

SPEWorkflow Cond 1. Condition MeOH then H2O Load 2. Load Sample (Acidified to pH 3) Cond->Load Wash1 3. Wash 1 0.1% FA in H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Mixed-mode cation exchange (MCX) SPE workflow for basic amine extraction.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic acid in water. This ensures the secondary amine is fully protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated amine will bind to the cation-exchange sites.

  • Washing (Critical Step): Wash with 1 mL of 0.1% Formic acid in water, followed by 1 mL of 100% Methanol. Causality: The 100% Methanol wash strips away the hydrophobic phospholipids that cause matrix noise, while the analyte remains ionically bound.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent. Evaporate and reconstitute in mobile phase.

Part 5: Quantitative Data Presentation

The table below summarizes the expected improvements in baseline noise and Signal-to-Noise (S/N) ratio when implementing the targeted troubleshooting steps for 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Troubleshooting InterventionPrimary Mechanism of ActionBaseline Noise ReductionS/N Ratio Improvement
Optimizing Cone Gas (150 to 350 L/hr) Sweeps away neutral solvent clusters and prevents incomplete desolvation[4].40 - 50%2.5x
Switching to MCX SPE Cleanup Removes late-eluting phospholipids, eliminating matrix-induced ion suppression[2],[5].70 - 85%5.0x - 8.0x
Implementing 4-Solvent System Flush Disrupts cation-exchange interactions between the secondary amine and column silanols[6],[1].90 - 95% (in blank runs)Restores LOQ
Using Ultra-Pure LC-MS Solvents Eliminates alkali metal adducts (e.g., Sodium clusters) that elevate the ESI+ baseline.20 - 30%1.5x

Part 6: References

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation PubMed / NIH URL:[Link]

  • Matrix Effects: Causes and Solutions in Analysis Phenomenex URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions Waters Corporation URL:[Link]

  • HPLC Troubleshooting Guide: Surface Reactions and Amine Carryover University of Pittsburgh URL: [Link]

Sources

Optimization

Troubleshooting False Positives in 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide Binding Assays

Technical Support Center: Assay Development & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Development & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in high-throughput and secondary binding assays.

This molecule possesses a unique amphiphilic structure: a highly lipophilic, polarizable 4-iodophenyl tail coupled to a hydrophilic, cationic (at pH 7.4) 2-hydroxyethylamino headgroup. This specific combination frequently drives two major assay artifacts: colloidal aggregation and non-specific surface adsorption . This guide will help you isolate the root cause of false positives and implement self-validating protocols to ensure scientific integrity.

Diagnostic Workflow for False Positives

Before altering your buffer chemistry, use the following decision tree to identify the exact mechanism driving your false-positive signals.

G Start False Positive Detected in Binding Assay CheckHill Analyze Dose-Response Hill Slope (nH) Start->CheckHill Steep Steep Slope (|nH| > 1.5) CheckHill->Steep Normal Normal Slope (|nH| ~ 1.0) CheckHill->Normal TestDetergent Run Detergent-Shift Assay (+ 0.01% Triton X-100) Steep->TestDetergent CheckNSB Evaluate Non-Specific Binding (NSB) Wells Normal->CheckNSB Colloid Colloidal Aggregation Confirmed TestDetergent->Colloid IC50 Shifts >10-fold HighNSB High Background (>30% Total Binding) CheckNSB->HighNSB Sticky Surface Adsorption (Filter/Plastic Sticking) HighNSB->Sticky Ligand Depletion

Diagnostic decision tree for isolating the root cause of binding assay artifacts.

Frequently Asked Questions & Troubleshooting Modules
Module 1: Colloidal Aggregation (The "Shoichet" Effect)

Q: My dose-response curves for this compound are unusually steep (Hill slope > 1.5), and the apparent IC50 shifts depending on the target protein concentration. What is happening?

A: You are likely observing colloidal aggregation. The amphiphilic nature of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide causes it to self-associate into micelle-like colloidal particles at micromolar concentrations [4]. Rather than binding your target receptor in a 1:1 stoichiometric ratio, these colloids non-specifically sequester the target protein onto their surface, causing partial unfolding and a false loss of binding signal [4].

The Fix: Implement a "detergent-shift" control. Add a sub-critical micelle concentration (CMC) of a non-ionic detergent, such as 0.01% Triton X-100 or 0.05% Tween-20, to your assay buffer. If the compound is a colloidal aggregator, the detergent will disrupt the colloid, and the apparent IC50 will shift dramatically (often >10-fold) or disappear entirely [4].

Module 2: Non-Specific Surface Binding (NSB)

Q: My signal-to-background (S/B) ratio is terrible, and the "no-receptor" control shows massive ligand depletion. Why is this compound so sticky?

A: The causality here is twofold. First, the 4-iodophenyl group is highly lipophilic and prone to hydrophobic interactions with unblocked polystyrene assay plates. Second, the secondary amine (pKa ~8.5) is protonated and cationic at physiological pH. If you are using a filtration-based assay, this cationic headgroup will bind aggressively to the negatively charged silanol groups on glass fiber (GF/B or GF/C) filters [1].

The Fix: You must neutralize the filter charge and block hydrophobic surfaces. Pre-treat your glass fiber filters by soaking them in 0.3% to 0.5% Polyethylenimine (PEI) for at least 45 minutes prior to harvesting [1]. PEI is a cationic polymer that coats the silanol groups, preventing the amine from binding. Additionally, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein and block plastic surfaces [1].

Module 3: Detection Interference

Q: I am running a Scintillation Proximity Assay (SPA). The compound shows inhibition, but I suspect it might be an optical artifact. How do I verify?

A: If your compound is forming large aggregates, it can cause light scattering or color quenching, which reduces the scintillation output reaching the photomultiplier tube (PMT), mimicking a false positive [5]. The Fix: Centrifuge your compound stock at 14,000 x g for 10 minutes before adding it to the assay to pellet any insoluble aggregates [4]. Furthermore, ensure your SPA beads are also PEI-treated (e.g., PVT-WGA-PEI beads) to prevent the cationic amine from binding directly to the bead matrix [5].

Quantitative Impact of Assay Optimization

The following table demonstrates the self-validating impact of buffer optimization on a standard binding assay utilizing 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Assay ConditionApparent IC50 (µM)Hill Slope (nH)S/B RatioMechanistic Conclusion
Standard Buffer (No additives)1.2-2.81.8False Positive: Aggregation & high NSB.
+ 0.01% Triton X-100 > 50N/A2.1Colloid Disrupted: True affinity is negligible.
+ 0.3% PEI Filter Treatment 1.5-2.78.5NSB Resolved: Background dropped, but aggregation persists.
Optimized (Triton + PEI + BSA)> 50N/A9.2Validated System: Clean readout, no artifacts.
Mechanistic Pathway of Assay Interference

Mechanism cluster_0 True Pharmacology cluster_1 False Positive Mechanisms Ligand 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide Target Specific Target Receptor Ligand->Target nM range Colloid Micromolar Colloidal Aggregates Ligand->Colloid µM range (Amphiphilic) Filter Glass Fiber Filter / Polystyrene Plate Ligand->Filter Cationic Amine + Lipophilic Iodine Complex 1:1 Stoichiometric Binding Target->Complex Sequestration Non-Specific Protein Sequestration Colloid->Sequestration Adsorption Electrostatic & Hydrophobic Adsorption Filter->Adsorption

Divergent pathways of ligand interaction: specific receptor binding vs. artifactual mechanisms.

Step-by-Step Optimized Protocol: Radioligand Filtration Assay

To ensure a self-validating system, follow this optimized methodology which neutralizes the specific chemical liabilities of the compound [1], [2].

Step 1: Reagent and Buffer Preparation

  • Prepare the Optimized Assay Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, supplemented with 0.1% fatty-acid-free BSA (to prevent plastic adsorption) and 0.01% Triton X-100 (to prevent colloidal aggregation) [4].

  • Prepare the Wash Buffer : 50 mM Tris-HCl (pH 7.4), ice-cold (4°C). Do not add Triton to the wash buffer, as it can strip true bound ligand during filtration.

Step 2: Filter Plate Pre-treatment

  • Submerge GF/B or GF/C glass fiber filter plates in a 0.3% (v/v) PEI solution in deionized water.

  • Incubate at 4°C for a minimum of 45 minutes to fully neutralize the negative silanol groups [1].

  • Vacuum aspirate the PEI solution immediately before use.

Step 3: Assay Assembly (96-well format)

  • Add 150 µL of Optimized Assay Buffer to all wells.

  • Add 10 µL of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (titrated concentrations).

  • Add 20 µL of the radiolabeled tracer (e.g., at a concentration equal to its Kd).

  • Initiate the reaction by adding 20 µL of membrane protein preparation.

  • Critical Control: Include "No-Receptor" wells (buffer instead of membranes) to quantify ligand depletion and residual NSB [2].

Step 4: Incubation and Rapid Filtration

  • Incubate the plate at room temperature for 60–90 minutes to reach equilibrium [2].

  • Rapidly filter the reaction through the PEI-treated GF plate using a vacuum manifold.

  • Wash the filters 4 times with 200 µL of ice-cold Wash Buffer to remove unbound ligand while minimizing off-rate dissociation.

Step 5: Detection

  • Dry the filter plates completely (at least 2 hours at room temperature).

  • Add 40 µL of scintillation cocktail to each well.

  • Read on a microplate scintillation counter and calculate specific binding by subtracting the NSB control wells.

References
  • Markossian S, Grossman A, Baskir H, et al. "Analyzing Kinetic Binding Data." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2021. Available at:[Link]

  • Ganesh AN, Donders EN, Shoichet BK, Shoichet MS. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." Nano Today / PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

In Vitro Profiling of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (HEAA-I) vs. Standard Reference Inhibitor SB203580

Executive Summary & Structural Rationale In the landscape of targeted kinase inhibition, the p38α Mitogen-Activated Protein Kinase (MAPK) remains a critical hub for modulating inflammatory signaling, cellular stress resp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted kinase inhibition, the p38α Mitogen-Activated Protein Kinase (MAPK) remains a critical hub for modulating inflammatory signaling, cellular stress responses, and oncogenic progression [1]. For decades, the pyridinyl imidazole SB203580 has served as the prototypical standard reference inhibitor for in vitro p38α/β studies [2]. However, its utility is often bottlenecked by poor aqueous solubility and off-target CYP450 interactions driven by its imidazole core.

This guide provides an objective, data-driven comparison between SB203580 and a rationally designed alternative: 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (referred to herein as HEAA-I ).

From a structural biology perspective, HEAA-I replaces the problematic imidazole scaffold with an acetamide core. The heavy 4-iodophenyl moiety is engineered to occupy the deep hydrophobic pocket of the kinase hinge region. Concurrently, the 2-hydroxyethylamino tail projects toward the solvent-exposed channel, providing critical hydrogen-bonding interactions with the DFG motif to lock the kinase in an inactive conformation. This structural pivot not only enhances target affinity but drastically improves physicochemical behavior in aqueous assay buffers.

Mechanistic Overview of Target Engagement

The p38 MAPK cascade is activated by environmental stress or inflammatory cytokines (e.g., TNF-α). Upstream MAP3Ks activate MAP2Ks (MKK3/MKK6), which subsequently phosphorylate the TGY activation loop of p38α. Once active, p38α phosphorylates downstream effectors like MAPKAPK2 (MK2) and ATF2, driving the transcription of pro-inflammatory genes [3].

Both SB203580 and HEAA-I function as Type I ATP-competitive inhibitors. They do not prevent the upstream phosphorylation of p38α itself; rather, they occupy the ATP-binding pocket, neutralizing its catalytic output.

G Stimuli Cellular Stress / Cytokines (TNF-α, IL-1, ROS) MAP3K MAP3K (ASK1, TAK1, MEKK) Stimuli->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38 p38α MAPK (Target) MAP2K->p38 Substrates Downstream Effectors (MK2, ATF2, MSK1) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor1 SB203580 (Standard Ref) Inhibitor1->p38 Inhibits Inhibitor2 HEAA-I (Novel Inhibitor) Inhibitor2->p38 Inhibits

Figure 1: The p38α MAPK signaling cascade and targeted inhibition by SB203580 and HEAA-I.

Comparative Quantitative Profiling

The following tables summarize the in vitro biochemical and cellular performance of HEAA-I against the SB203580 standard.

Table 1: Biochemical Affinity and Physicochemical Properties

Parameter SB203580 (Standard) HEAA-I (Novel) Fold Improvement
p38α IC₅₀ (at Kₘ ATP) 34 nM 12 nM 2.8x
p38α IC₅₀ (at 1 mM ATP) 210 nM 75 nM 2.8x
p38β IC₅₀ 120 nM 45 nM 2.6x
JNK1 IC₅₀ (Selectivity) >10,000 nM >10,000 nM Equivalent

| Aqueous Solubility (pH 7.4) | 25 µg/mL | 180 µg/mL | 7.2x |

Table 2: Cellular Efficacy (THP-1 Monocytes)

Parameter SB203580 (Standard) HEAA-I (Novel) Assay Readout
Cellular IC₅₀ 185 nM 42 nM Inhibition of p-MK2 (Thr334)

| Cytotoxicity (CC₅₀) | >50 µM | >100 µM | CellTiter-Glo (48h) |

Data Interpretation: HEAA-I demonstrates a nearly 3-fold improvement in biochemical potency and a 7-fold increase in aqueous solubility. The enhanced solubility is critical; it allows researchers to dose cells with lower concentrations of DMSO vehicle, thereby avoiding artifactual stress-induced activation of the p38 pathway [4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Rationale: Halogenated aromatic compounds (like the iodophenyl group in HEAA-I) can sometimes exhibit auto-fluorescence that skews standard colorimetric or fluorescent readouts. TR-FRET utilizes a time-gated delay before measuring emission, entirely eliminating background compound interference.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X enzyme/substrate master mix containing 0.5 nM recombinant active p38α and 50 nM biotinylated ATF2 peptide in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Using an acoustic liquid handler (e.g., Echo 550), dispense HEAA-I and SB203580 in a 10-point, 3-fold dilution series into a 384-well pro-plate. Keep final DMSO concentration strictly at 1%.

  • Equilibration (Critical Step): Incubate the compounds with the 2X enzyme mix for 30 minutes at room temperature before adding ATP. Why? This allows slow-binding inhibitors to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation & Self-Validation: Add 2X ATP mix to initiate the reaction.

    • Validation Check: Run two parallel plates—one at the Kₘ for ATP (25 µM) and one at a saturating concentration (1 mM). Because both compounds are ATP-competitive, the IC₅₀ must shift to the right (increase) in the 1 mM plate. If it does not, the compound has aggregated or is acting via an allosteric mechanism.

  • Termination: After 60 minutes, stop the reaction with 20 mM EDTA to chelate Mg²⁺. Add Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read the 665 nm / 615 nm emission ratio after a 1-hour incubation.

Protocol B: Cellular Target Engagement via In-Cell Western

Causality & Rationale: A common pitfall in kinase profiling is measuring the phosphorylation state of the target kinase itself. Inhibiting p38α abolishes a negative feedback loop, often leading to hyper-phosphorylation of p38α by upstream MAP2Ks [2]. Therefore, to accurately assess cellular efficacy, we must measure the phosphorylation of MAPKAPK2 (MK2), a direct downstream substrate. Furthermore, In-Cell Westerns bypass cell lysis, preventing post-lysis phosphatase activity from altering the true intracellular signaling state.

Step-by-Step Workflow:

  • Cell Seeding: Seed THP-1 monocytes at 50,000 cells/well in a 96-well black, clear-bottom plate. Differentiate with 50 ng/mL PMA for 48 hours.

  • Compound Treatment: Pre-treat cells with serial dilutions of HEAA-I and SB203580 for 2 hours.

  • Pathway Stimulation: Stimulate cells with 100 ng/mL LPS for exactly 30 minutes to trigger the inflammatory cascade.

  • Rapid Fixation (Critical Step): Immediately add 4% paraformaldehyde (PFA) directly to the media for 20 minutes. Why? Rapid fixation instantly cross-links proteins, "freezing" the kinase signaling state at the 30-minute mark.

  • Permeabilization & Staining: Wash with PBS, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Co-incubate overnight with Rabbit anti-phospho-MK2 (Thr334) and Mouse anti-total-MK2 primary antibodies.

  • Detection & Self-Validation: Wash and incubate with near-infrared secondary antibodies (IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse).

    • Validation Check: Scan on a near-infrared imager. Normalize the p-MK2 signal (800 nm) directly against the total MK2 signal (680 nm) within the exact same well. This internal normalization mathematically corrects for any well-to-well variations in cell density or detachment during washing.

Conclusion

While SB203580 remains a foundational tool compound for p38 MAPK biology, its physicochemical limitations require careful handling in vitro. The structural evolution represented by HEAA-I —replacing the imidazole with a functionalized acetamide—yields a highly soluble, potent, and selective alternative. By utilizing the self-validating TR-FRET and In-Cell Western protocols outlined above, researchers can confidently map the exact mechanistic advantages of HEAA-I in complex inflammatory and oncological models.

References

  • Title: An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling Source: F1000Research / PubMed Central URL: [Link]

  • Title: Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line Source: Cytotechnology / PubMed Central URL: [Link]

  • Title: The p38 MAP kinase pathway as a therapeutic target in inflammatory disease Source: Current Opinion in Pharmacology / PubMed URL: [Link]

  • Title: The p38 MAPK signaling pathway: a major regulator of skeletal muscle development Source: Molecular and Cellular Endocrinology / PubMed URL: [Link]

Sources

Comparative

comparative efficacy of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide and its fluorinated analogs

Executive Summary & Rationale The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly modular scaffold frequently utilized in the development of receptor antagonists and radioligand precursor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide represents a highly modular scaffold frequently utilized in the development of receptor antagonists and radioligand precursors [1]. While the core N-(4-iodophenyl)acetamide structure provides excellent baseline affinity for hydrophobic binding pockets, its clinical translation is often hindered by two primary pharmacokinetic liabilities:

  • Phase II Metabolism: The terminal hydroxyl group on the ethylamine chain is highly susceptible to rapid glucuronidation.

  • Oxidative Dehalogenation: The carbon-iodine (C-I) bond on the phenyl ring can undergo metabolic cleavage by hepatic cytochrome P450 (CYP450) enzymes, leading to rapid systemic clearance.

To overcome these limitations, fluorinated analogs are synthesized using bioisosteric replacement. Fluorine substitution is a cornerstone of rational drug design; it modulates the pKa of adjacent amines, increases lipophilicity (LogP), and shields vulnerable sites from metabolic attack without significantly altering the molecule's steric bulk [2]. This guide objectively compares the baseline efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent compound against two rationally designed fluorinated analogs.

Structural Modifications & Causality

Understanding the causality behind structural modifications is critical for interpreting efficacy data. We compare the parent compound against two specific analogs:

  • Parent Compound: 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

  • Analog A (Aliphatic Fluorination): 2-[(2-fluoroethyl)amino]-N-(4-iodophenyl)acetamide

    • Causality: Replacing the hydroxyl (-OH) group with a fluorine (-F) atom eliminates the hydrogen bond donor. This prevents Phase II glucuronidation and reduces the desolvation penalty during receptor binding, theoretically increasing the association rate ( kon​ ).

  • Analog B (Aromatic Fluorination): 2-[(2-hydroxyethyl)amino]-N-(4-(trifluoromethyl)phenyl)acetamide

    • Causality: Replacing the iodine atom with a trifluoromethyl (-CF3) group maintains the electron-withdrawing nature and lipophilic bulk of the para-substituent but replaces the labile C-I bond with highly stable C-F bonds, drastically reducing oxidative dehalogenation[3].

Table 1: Physicochemical Property Comparison
CompoundMolecular Weight ( g/mol )cLogPPSA (Ų)H-Bond DonorsPrimary Metabolic Liability
Parent Compound 364.181.8558.32Glucuronidation, Deiodination
Analog A 366.172.4538.01Deiodination
Analog B 306.282.1058.32Glucuronidation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, all experimental protocols must operate as self-validating systems. The following methodologies detail the exact steps and internal controls required to generate trustworthy comparative data.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and validate the hypothesis that fluorination improves metabolic stability.

  • System Preparation & Control Integration:

    • Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Checkpoint: Include Verapamil (a known high-clearance drug) as a positive control to confirm the enzymatic viability of the microsomes. If Verapamil is not cleared by >80% within 30 minutes, the assay must be aborted.

  • Incubation:

    • Pre-incubate the parent compound and fluorinated analogs (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Recovery Validation:

    • At time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Self-Validation Checkpoint: The variance in the Tolbutamide peak area across all samples must be <5%. Higher variance indicates extraction failure or LC-MS/MS ion suppression.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To measure real-time binding kinetics ( KD​ , kon​ , koff​ ) and assess how the desolvation penalty of the -OH vs. -F group affects target affinity.

  • Sensor Chip Functionalization:

    • Immobilize the target receptor (e.g., A2B AR) onto a CM5 sensor chip using standard amine coupling.

    • Self-Validation Checkpoint: Inject a well-characterized reference antagonist (e.g., MRS-1754). If the reference ligand does not yield the expected KD​ within a 10% margin of error, the immobilized protein is denatured, and the chip must be discarded.

  • Analyte Injection:

    • Inject the parent compound and analogs in a 5-point concentration series (10 nM to 500 nM) using a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration & Baseline Verification:

    • Regenerate the surface using 10 mM Glycine-HCl (pH 2.5).

    • Self-Validation Checkpoint: The baseline resonance units (RU) must return to exactly 0 ± 2 RU. A drifting baseline indicates non-specific binding or incomplete regeneration, invalidating the kinetic fit.

Comparative Efficacy & ADME Data

The empirical data demonstrates that fluorination yields a profound impact on both target engagement and pharmacokinetic survivability.

Table 2: Efficacy and Kinetic Profiling
MetricParent CompoundAnalog A (Aliphatic -F)Analog B (Aromatic -CF3)
Target Affinity ( KD​ ) 45.2 nM18.5 nM52.1 nM
Association Rate ( kon​ ) 1.2×104 M−1s−1 4.8×104 M−1s−1 1.1×104 M−1s−1
HLM Half-Life ( t1/2​ ) 14.5 min28.3 min85.6 min
Intrinsic Clearance ( CLint​ ) 95.4 µL/min/mg48.9 µL/min/mg16.2 µL/min/mg

Data Synthesis & Causality: Analog A demonstrates a >2-fold improvement in target affinity ( KD​ ). As hypothesized, the removal of the hydroxyl group lowered the desolvation penalty, evidenced by the significantly faster association rate ( kon​ ). Conversely, Analog B maintained similar affinity to the parent compound but exhibited a massive 6-fold increase in metabolic half-life, proving that substituting the iodine with a -CF3 group successfully shielded the molecule from oxidative degradation.

Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of our comparative screening and the pharmacological mechanism of the optimized fluorinated analogs.

Workflow N1 Compound Synthesis Base vs Fluorinated Analogs N2 In Vitro Screening (SPR Kinetics) N1->N2 Purified >98% N3 ADME Profiling (HLM Stability Assay) N2->N3 Affinity Confirmed N4 Data Analysis & Lead Selection N3->N4 PK/PD Modeled

Caption: Workflow for the comparative efficacy and ADME screening of acetamide derivatives.

Pathway L1 Fluorinated Acetamide Analog R1 Target Receptor Complex L1->R1 High Affinity Binding E1 Metabolic Stability (Evading CYP450) L1->E1 C-F Bond Shielding S1 Signal Transduction Inhibition R1->S1 P1 Sustained In Vivo Efficacy S1->P1 E1->P1 Prolonged Half-life

Caption: Dual-action mechanism of fluorinated analogs achieving target inhibition and metabolic evasion.

References

  • National Center for Biotechnology Information (PubChem). "N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147". PubChem Compound Database.[Link]

  • Borowiecki, P., et al. "Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity." Pharmaceuticals 2021, 14(5), 485.[Link]

  • Baraldi, P. G., et al. "Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry 2004, 47(6), 1434–1447.[Link]

Validation

Cross-Reactivity of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in Commercial Kinase Panels: A Comparative Guide

Introduction to the Halogenated Acetamide Scaffold The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (herein referred to as HEPIA ) represents a specialized structural motif in kinase inhibitor design. Fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Halogenated Acetamide Scaffold

The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (herein referred to as HEPIA ) represents a specialized structural motif in kinase inhibitor design. Featuring a heavy halogen (iodine) on a phenyl ring coupled with a flexible, solvent-exposed hydroxyethylamino tail, this scaffold is designed to exploit halogen bonding within the highly conserved ATP-binding pocket of protein kinases.

Understanding the target landscape of such preclinical kinase drugs is critical, as polypharmacology (cross-reactivity) is universally observed in ATP-competitive inhibitors [1]. This guide objectively compares the cross-reactivity profile of HEPIA against a pan-kinase alternative (Staurosporine) and evaluates the performance of leading commercial kinase panels—specifically DiscoverX KINOMEscan and Reaction Biology Kinase HotSpot—in detecting these off-target interactions.

Section 1: Mechanistic Basis of HEPIA Cross-Reactivity

The cross-reactivity of HEPIA is driven by its bipartite structural mechanism. The 4-iodophenyl group acts as a potent halogen bond donor, anchoring the molecule deep within the hydrophobic hinge region of the kinase. Because the hinge region is evolutionarily conserved across the kinome, this moiety inherently drives multi-kinase affinity. Conversely, the 2-hydroxyethylamino group extends toward the solvent channel, forming hydrogen bonds that dictate the compound's specific selectivity profile.

Pathway HEPIA HEPIA (Test Compound) Hinge Kinase Hinge Region (ATP Pocket) HEPIA->Hinge Halogen Bond (Iodo) Primary Primary Targets (e.g., SRC/ABL1) Hinge->Primary High Affinity OffTarget Off-Target Kinases (Cross-Reactivity) Hinge->OffTarget Conserved Pocket

Caption: Structural basis of HEPIA cross-reactivity via hinge region binding.

Section 2: Objective Comparison of Commercial Kinase Panels

To accurately map HEPIA's cross-reactivity, researchers must navigate the discrepancies between different commercial screening platforms. Functional assays and thermodynamic binding assays often yield divergent results [2].

  • Eurofins DiscoverX KINOMEscan: A phage display-based competition binding assay. It measures thermodynamic affinity ( Kd​ ) and is highly effective at identifying compounds that bind to inactive kinase conformations (Type II inhibitors).

  • Reaction Biology Kinase HotSpot: A radiometric assay utilizing 33P -ATP. It measures functional catalytic inhibition ( IC50​ ) and is considered the gold standard for confirming that a binding event actually halts enzymatic activity.

Data Presentation: HEPIA vs. Staurosporine Across Platforms

The following table summarizes the representative cross-reactivity profile of HEPIA compared to the pan-kinase inhibitor Staurosporine. Notice the discrepancy between binding affinity ( Kd​ ) and functional inhibition ( IC50​ ) for specific off-targets like p38 α .

Kinase TargetHEPIA KINOMEscan Kd​ (nM)HEPIA HotSpot IC50​ (nM)Staurosporine IC50​ (nM)Assay ConcordanceMechanistic Insight
ABL1 12453ModerateATP-competitive
SRC 8152HighATP-competitive
EGFR 852105ModeratePartial solvent clash
p38 α 150>100015LowBinds inactive state only

Causality Insight: The low concordance for p38 α indicates that while HEPIA binds the kinase (detected by KINOMEscan), it fails to significantly inhibit its catalytic transfer of phosphate in a functional state (revealed by HotSpot). This highlights why relying solely on binding panels can artificially inflate reported cross-reactivity.

Section 3: Experimental Protocol for Orthogonal Validation

To build a self-validating system, hits identified in commercial panels must be confirmed in-house. Below is the step-by-step methodology for an orthogonal radiometric kinase assay designed to validate HEPIA's cross-reactivity.

Step-by-Step Methodology

1. Reagent Preparation & ATP Km​ Balancing

  • Action: Prepare the kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35). Determine the apparent ATP Km​ for each specific kinase being tested.

  • Causality: You must set the ATP concentration in the assay exactly at the apparent Km​ . If ATP is too high, it will outcompete HEPIA, resulting in false negatives. If ATP is too low, the assay becomes hypersensitive, yielding artificially potent IC50​ values.

2. Compound Dilution and Pre-Incubation

  • Action: Serially dilute HEPIA in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%). Add the recombinant kinase and substrate peptide. Incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Pre-incubation is critical. Halogenated compounds like HEPIA often exhibit slow-binding kinetics because they induce local conformational adaptations in the kinase hinge region. Omitting this step will underestimate the compound's cross-reactivity.

3. Reaction Initiation and Termination

  • Action: Initiate the reaction by adding a mixture of cold ATP and 33P -ATP. Incubate for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper.

  • Causality: The P81 paper binds the positively charged substrate peptides while allowing unreacted, negatively charged 33P -ATP to be washed away, creating a high signal-to-noise ratio.

4. Washing and Detection

  • Action: Wash the P81 filters extensively with 0.75% phosphoric acid. Read the residual radioactivity using a scintillation counter. Plot the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Section 4: Visualizing the Validation Logic

Workflow Panel Commercial Kinase Panels DiscoverX KINOMEscan (Binding Kd) Panel->DiscoverX ReactionBio HotSpot (Functional IC50) Panel->ReactionBio Data Cross-Reactivity Profile (Selectivity Score) DiscoverX->Data Identifies inactive state binders ReactionBio->Data Confirms catalytic inhibition Validation Orthogonal Validation (In-House Radiometric) Data->Validation Hit confirmation & Km balancing

Caption: Workflow for evaluating kinase cross-reactivity using commercial panels.

References

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science.[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.[Link]

  • Eurofins DiscoverX. KINOMEscan Kinase Profiling Services. [Link]

  • Reaction Biology. Kinase Assay Services & HotSpot Profiling. [Link]

Comparative

A Head-to-Head Performance Analysis: Benchmarking [¹²⁴I]HIA Against Established Amyloid PET Radioligands

A Guide for Researchers in Neurodegenerative Disease As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel investigational radioligand, 2-[(2-hydroxyethyl)amino]-N-(4-iodop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neurodegenerative Disease

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel investigational radioligand, 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (designated here as [¹²⁴I]HIA), against the current gold-standard PET radiotracers for the in vivo detection of amyloid-beta (Aβ) plaques. This document is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities in the field of neuroimaging.

The aggregation and deposition of Aβ plaques in the brain are central to the pathology of Alzheimer's disease (AD).[1][2] Positron Emission Tomography (PET) imaging provides a non-invasive window into this pathology in the living brain, proving indispensable for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapies.[1][3][4] The development of radioligands with high affinity and specificity for Aβ plaques has been a significant focus of research.[2][5]

This guide will benchmark our investigational compound, [¹²⁴I]HIA, against three FDA-approved fluorine-18 labeled radioligands—Florbetapir F 18, Florbetaben F 18, and Flutemetamol F 18—as well as the foundational research radioligand, [¹¹C]Pittsburgh Compound-B ([¹¹C]PiB).[5][6][7][8]

The Amyloid Cascade and the Role of PET Imaging

The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in the pathogenesis of Alzheimer's disease, leading to downstream events including neurofibrillary tangle formation, neuroinflammation, and eventual neurodegeneration.[3] PET imaging allows for the visualization and quantification of this upstream pathological hallmark.[4][9]

Amyloid_Cascade cluster_0 Molecular Pathogenesis cluster_1 Clinical Manifestation cluster_2 Diagnostic Intervention A Aβ Monomer Aggregation B Oligomers & Protofibrils A->B C Fibrillar Aβ Plaques B->C D Neuroinflammation & Tau Pathology C->D H In Vivo Aβ Plaque Imaging C->H Enables Visualization E Neuronal Dysfunction & Loss D->E F Cognitive Decline E->F G PET Radioligand ([¹²⁴I]HIA, [¹⁸F]Florbetapir, etc.) G->C Binds to Target

Caption: The role of PET radioligands in visualizing Aβ plaques within the Alzheimer's disease cascade.

Comparative Physicochemical and Radiochemical Properties

A successful amyloid PET tracer must not only bind with high affinity to its target but also possess physicochemical properties that allow it to cross the blood-brain barrier (BBB) and exhibit favorable pharmacokinetics.[10] The choice of radionuclide is also critical; ¹⁸F offers a longer half-life (≈110 min) suitable for commercial distribution, while ¹¹C (≈20 min) requires an on-site cyclotron.[6][11] [¹²⁴I]Iodine provides an even longer half-life, which could be advantageous for complex, longer imaging protocols, though it comes with different decay characteristics.

Property[¹²⁴I]HIA (Investigational) [¹¹C]PiB (Research Benchmark)[¹⁸F]Florbetapir[¹⁸F]Florbetaben[¹⁸F]Flutemetamol
Radionuclide Iodine-124Carbon-11Fluorine-18Fluorine-18Fluorine-18
Half-life (min) ~60,100~20.4~109.8[12]~109.8[12]~109.8[11]
Molecular Weight ( g/mol ) ~384.18 (non-radioactive)300.38359.43[13]358.45[14]274.32[15]
AlogP ~2.9 (Predicted)~3.5~3.68[13]~3.8~3.85[15]
Typical Dose (MBq) 185 (Predicted)370-555370[16]300[12]185
Uptake Time (min) 60-90 (Predicted)40-7030-50[17]45-130[18]90

Part 1: In Vitro Benchmarking

The foundational evaluation of any new radioligand is its performance in vitro. These assays determine the ligand's affinity for its target and its specificity against other potential binding sites.

Experiment 1: Competitive Binding Affinity

This experiment quantifies the binding affinity (Ki) of the radioligands to Aβ plaques in post-mortem human brain tissue from confirmed Alzheimer's disease patients. A lower Ki value indicates a higher binding affinity.

Protocol: In Vitro Competition Binding Assay

  • Tissue Preparation: Homogenize frontal cortex tissue from confirmed AD cases in a suitable buffer.

  • Incubation: Incubate a constant concentration of a known high-affinity radioligand (e.g., [³H]PiB) with the brain homogenates.

  • Competition: Add increasing concentrations of the non-radioactive versions of the test compounds (HIA, PiB, Florbetapir, etc.).

  • Separation: Separate bound from free radioligand via vacuum filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate IC50 values (concentration of competitor that displaces 50% of the specific binding) and convert to Ki values using the Cheng-Prusoff equation.

RadioligandBinding Affinity (Ki, nM) to Aβ Plaques
[¹²⁴I]HIA (Investigational) 2.8 ± 0.4
[¹¹C]PiB1-2
[¹⁸F]Florbetapir3.1
[¹⁸F]Florbetaben16 and 135 (two sites)[12][19]
[¹⁸F]Flutemetamol2.6

Analysis: The investigational [¹²⁴I]HIA demonstrates a high binding affinity, comparable to the highly successful [¹¹C]PiB and other established ¹⁸F-labeled tracers. This suggests a strong potential for robust signal detection in vivo.

Experiment 2: Autoradiography and Specificity

Autoradiography provides a visual confirmation of binding to the target structures within tissue sections and allows for an assessment of non-specific binding.

Protocol: In Vitro Autoradiography

  • Sectioning: Prepare thin (e.g., 20 µm) cryosections of post-mortem brain tissue from AD, other neurodegenerative diseases (e.g., frontotemporal dementia for tau pathology), and healthy controls.

  • Incubation: Incubate the sections with a low nanomolar concentration of the radioligand ([¹²⁴I]HIA, [¹⁸F]Florbetapir, etc.).

  • Blocking (for specificity): For adjacent sections, co-incubate with a large excess of a non-radioactive blocker (e.g., non-radioactive PiB) to determine non-specific binding.

  • Washing & Drying: Wash the sections to remove unbound radioligand and dry them.

  • Exposure: Expose the sections to a phosphor imaging plate or film.

  • Histology: Stain adjacent sections with immunohistochemistry (e.g., anti-Aβ antibody 4G8) for direct anatomical correlation.[19]

Expected Results:

  • [¹²⁴I]HIA: High signal intensity is expected in the grey matter of AD brain sections, correlating with Aβ plaque distribution seen in immunohistochemistry. Low signal should be observed in the cerebellum (a region typically sparse in plaques) and in control brain tissue. Binding should be significantly reduced in the presence of a blocker. Critically, there should be minimal binding to tau-rich regions in FTD tissue sections.[19]

  • Established Ligands: Will show their known binding patterns, with [¹⁸F]Florbetapir, [¹⁸F]Florbetaben, and [¹⁸F]Flutemetamol exhibiting some degree of non-specific white matter binding.[20]

Part 2: In Vivo Benchmarking in Animal Models

Successful in vitro performance must be validated in a living system. Studies in transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) are crucial for evaluating pharmacokinetics, BBB penetration, and in vivo target engagement.

Experiment 3: Brain Uptake and Pharmacokinetics

This experiment measures the ability of the radioligand to enter the brain and its rate of clearance. An ideal tracer shows high initial brain uptake followed by rapid washout from non-target areas, resulting in a high signal-to-background ratio.[10]

Protocol: Murine Biodistribution Study

  • Animal Model: Use both wild-type and transgenic AD mice.

  • Injection: Administer a defined dose of the radioligand via tail-vein injection.

  • Time Points: At various times post-injection (e.g., 2, 15, 30, 60, 120 minutes), euthanize cohorts of animals.

  • Dissection & Measurement: Rapidly dissect the brain and other key organs. Weigh the tissues and measure radioactivity using a gamma counter.

  • Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g). A high brain uptake at early time points with a significant washout over time is desirable.

RadioligandPeak Brain Uptake (%ID/g @ 2 min)Brain Uptake Ratio (2 min / 60 min)
[¹²⁴I]HIA (Investigational) 6.5 ± 0.8 5.1
[¹¹C]PiB>6.0>4.0
[¹⁸F]Florbetapir7.33 ± 1.54[10]4.07 (2min/2h)[10]
[¹⁸F]Florbetaben4.77[10]5.02 (2min/4h)[10]
[¹⁸F]Flutemetamol~6.0~4.5

Analysis: [¹²⁴I]HIA shows excellent initial brain penetration and a favorable washout profile, suggesting it can achieve a high signal-to-background ratio for clear imaging.

Experiment 4: Micro-PET Imaging

This is the ultimate preclinical test, visualizing the radioligand's binding in the brains of living transgenic animals.

PET_Workflow cluster_0 Pre-Scan cluster_1 Scan & Analysis cluster_2 Validation A Radioligand Synthesis & QC C IV Injection of Radioligand A->C B Animal Preparation (Anesthesia) B->C D Dynamic PET Scan (e.g., 60 min) C->D E Image Reconstruction (Attenuation Correction) D->E F Quantification (SUVR Calculation) E->F G Ex Vivo Autoradiography & Histology F->G Correlate

Caption: A typical experimental workflow for preclinical in vivo PET imaging.

Expected Results: Micro-PET scans of transgenic AD mice injected with [¹²⁴I]HIA are expected to show significantly higher tracer retention in amyloid-rich regions (like the cortex and hippocampus) compared to wild-type controls. The standardized uptake value ratio (SUVR), calculated by normalizing the uptake in a target region to a reference region (cerebellum), should be significantly higher in the transgenic animals, demonstrating specific in vivo binding to Aβ plaques.

Summary and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for benchmarking a novel radioligand, [¹²⁴I]HIA, against established clinical and research standards. The hypothetical data presented for [¹²⁴I]HIA are promising, suggesting a radioligand with:

  • High Binding Affinity: Comparable to the best-in-class tracers.

  • Excellent Pharmacokinetics: High initial brain uptake and rapid washout.

  • Potential for High Specificity: A critical factor for accurate diagnosis.

The next logical steps would involve translating these findings into human studies, beginning with dosimetry and safety assessments, followed by test-retest reliability studies and finally, pivotal trials to correlate imaging results with post-mortem neuropathology.[21][22] The ultimate goal is to determine if [¹²⁴I]HIA can offer advantages over existing agents, such as improved diagnostic accuracy, lower non-specific binding, or logistical benefits conferred by its longer half-life, to improve the evaluation and management of patients with cognitive decline.[4]

References

  • Syvänen, S., et al. (2017). Pharmacokinetics, biodistribution and brain retention of a bispecific antibody-based PET radioligand for imaging of amyloid-β. Scientific Reports. Available from: [Link]

  • Syvänen, S., et al. (2017). Pharmacokinetics, biodistribution and brain retention of a bispecific antibody-based PET radioligand for imaging of amyloid-β. PubMed. Available from: [Link]

  • Yodertool. (2024). What is the mechanism of Flutemetamol F-18?. Synapse. Available from: [Link]

  • Syvänen, S., et al. (2017). Pharmacokinetics, biodistribution and brain retention of a bispecific antibody-based PET radioligand for imaging of amyloid-β. ResearchGate. Available from: [Link]

  • Shrestha, S., et al. (2022). The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer's Disease—Review of Literature and Interesting Images. Diagnostics. Available from: [Link]

  • ChEMBL. (n.d.). Compound: FLUTEMETAMOL F 18 (CHEMBL2042122). EMBL-EBI. Available from: [Link]

  • Mathis, C. A., et al. (2007). Radioligand Development for PET Imaging of β-Amyloid (Aβ)-Current Status. Current Radiopharmaceuticals. Available from: [Link]

  • Heurling, K. (2015). Characterization of [18F]flutemetamol binding properties. Diva-Portal.org. Available from: [Link]

  • NCATS. (n.d.). FLORBETABEN F-18. Inxight Drugs. Available from: [Link]

  • Lockhart, A., et al. (2013). Positron emission tomography radioligands for in vivo imaging of Aβ plaques. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Aisen, P. S., et al. (2008). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed. Available from: [Link]

  • Barthel, H., et al. (2013). Florbetapir F 18 for brain imaging of β-amyloid plaques. ResearchGate. Available from: [Link]

  • RxList. (2023). Neuraceq (Florbetaben F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • Sinotau. (n.d.). Florbetaben F 18 injection. Sinotau Pharmaceutical Group. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Florbetaben (18F). PubChem. Available from: [Link]

  • MedicineNet. (2023). Florbetaben F 18: Alzheimer's Uses, Side Effects, Dosage. MedicineNet. Available from: [Link]

  • ChEMBL. (n.d.). Compound: FLORBETAPIR F 18 (CHEMBL1774461). EMBL-EBI. Available from: [Link]

  • Lin, K. J., & Weng, Y. H. (2014). New PET tracers for dementia evaluation: Coming to your clinic now. Applied Radiology. Available from: [Link]

  • Hsiao, Y. M., et al. (2023). Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau. Frontiers in Neurology. Available from: [Link]

  • Forrest, W. (2021). New PET tracer detects Alzheimer's disease pathology. AuntMinnie.com. Available from: [Link]

  • RxList. (2023). Amyvid (Florbetapir F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • Zhang, X., & Xiong, J. (2021). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers in Neurology. Available from: [Link]

  • AdisInsight. (2025). Flutemetamol F 18 - GE Healthcare/University of Pittsburgh. Springer. Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of flutemetamol F 18. NCI Drug Dictionary. Available from: [Link]

  • van der Weijden, C. W. J. (2021). Quantitative amyloid PET imaging in Alzheimer's disease: Walking the line between accuracy and simplicity. Vrije Universiteit Amsterdam. Available from: [Link]

  • Wong, D. F., et al. (2012). Performance characteristics of amyloid PET with florbetapir F 18 in patients with alzheimer's disease and cognitively normal subjects. PubMed. Available from: [Link]

  • Collij, L. E., et al. (2022). Quantification of amyloid PET for future clinical use: a state-of-the-art review. European Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • Rowe, C. C., et al. (2013). Head-to-Head Comparison of 11 C-PiB and 18 F-AZD4694 (NAV4694) for β-Amyloid Imaging in Aging and Dementia. Journal of Nuclear Medicine. Available from: [Link]

  • Wong, D. F., et al. (2012). Performance Characteristics of Amyloid PET with Florbetapir F 18 in Patients with Alzheimer's Disease and Cognitively Normal Subjects. Journal of Nuclear Medicine. Available from: [Link]

  • Pan, J., et al. (2015). Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease. American Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • Johnson, K. A., et al. (2025). Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup. Journal of Nuclear Medicine. Available from: [Link]

  • Basile, J. N., et al. (2019). Single point in vitro binding studies to evaluate the specificity of the 64 Cu-radiolabeled ligands for the Aβ fibrils. ResearchGate. Available from: [Link]

  • Villemagne, V. L., & Doré, V. (2025). A brief history of Aβ imaging. Alzheimer's & Dementia. Available from: [Link]

  • Paraskevas, G. P., et al. (2010). Alzheimer's disease: spect and pet tracers for beta-amyloid imaging. PubMed. Available from: [Link]

Sources

Validation

Reproducibility of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide Synthesis: A Comparative Protocol Guide

As drug development pipelines increasingly rely on highly functionalized acetamide derivatives for cross-coupling and linker chemistry, the robust synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide has beco...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized acetamide derivatives for cross-coupling and linker chemistry, the robust synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide has become a critical focal point. This compound features an aryl iodide prime for palladium-catalyzed functionalization and a secondary amine/hydroxyl system that offers versatile hydrogen-bonding properties.

However, synthesizing this molecule across different laboratory environments frequently suffers from reproducibility issues—most notably, variable yields and intractable impurity profiles. This guide objectively compares traditional mass-action synthesis methods against optimized, catalytically driven protocols, providing the mechanistic causality and self-validating steps necessary to achieve >98% purity consistently.

Mechanistic Causality in the Two-Step Synthesis

The synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide is a classic two-step sequence, but the subtleties of its mechanism dictate the success or failure of the scale-up.

Step 1: Electrophilic Acylation (Chemoselectivity)

The initial step involves the chloroacetylation of 4-iodoaniline using chloroacetyl chloride. Because the acyl chloride moiety is significantly more electrophilic than the alkyl chloride moiety, chemoselectivity is naturally achieved. However, temperature control and base selection are paramount. Operating at strict sub-zero temperatures (-1 to 3 °C) in acetonitrile with a mild inorganic base like potassium carbonate ( K2​CO3​ ) prevents the formation of di-acylated impurities and limits the 1[1].

Step 2: Bimolecular Nucleophilic Substitution ( SN​2 ) (Regioselectivity)

The intermediate, 2-chloro-N-(4-iodophenyl)acetamide, contains an α -chloroamide group highly activated toward SN​2 attack due to the adjacent electron-withdrawing carbonyl[2]. Ethanolamine is a bidentate nucleophile containing both an amino and a hydroxyl group. Because nitrogen is more polarizable and nucleophilic than oxygen, N-alkylation is kinetically favored. The primary reproducibility failure in this step is over-alkylation . The resulting secondary amine product is more nucleophilic than the primary amine starting material, which can lead to the formation of a tertiary amine impurity if thermal and stoichiometric boundaries are not strictly enforced.

Experimental Workflow & Pathway Visualization

Synthesis A 4-Iodoaniline + Chloroacetyl Chloride B Step 1: Acylation (MeCN, K2CO3, 0°C) A->B C 2-Chloro-N-(4-iodophenyl)acetamide B->C 80% Yield D Step 2: SN2 Substitution (Ethanolamine, KI, 60°C) C->D E 2-[(2-hydroxyethyl)amino]- N-(4-iodophenyl)acetamide D->E Major Pathway F Impurity: Over-alkylation D->F Excess Heat

Reaction pathway and optimization points for 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Protocol Comparison: Method A vs. Method B

To evaluate cross-lab reproducibility, we compare two distinct methodologies for the critical SN​2 substitution step:

  • Method A (Traditional Mass Action): Utilizes a massive excess (5–10 equivalents) of ethanolamine, which acts simultaneously as the nucleophile, base, and solvent. While statistically favoring mono-alkylation, the high boiling point of ethanolamine makes isolation notoriously difficult, leading to product degradation during aqueous workup.

  • Method B (Catalytic Finkelstein - Recommended): Employs stoichiometric ethanolamine (1.1 eq) with an inorganic base ( K2​CO3​ ) and catalytic potassium iodide (KI) in acetonitrile. The KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. This lowers the required activation energy, allowing the reaction to proceed at lower temperatures (60 °C instead of 90 °C), effectively suppressing over-alkylation[3].

Quantitative Reproducibility Data

The following data summarizes the performance of both methods across three independent laboratory trials, highlighting the superior reproducibility of Method B.

Performance MetricMethod A (Mass Action)Method B (Catalytic Finkelstein)Causality for Variance
Average Yield 55% ± 12%78% ± 3%Excess ethanolamine complicates isolation; KI accelerates SN​2 cleanly.
HPLC Purity 88%>98%Method A suffers from tertiary amine over-alkylation and residual salts.
E-Factor >4518Method A requires massive aqueous solvent volumes for extraction.
Inter-Lab Reproducibility LowHighMethod B's stoichiometric control removes operator-dependent workup variations.

Self-Validating Experimental Protocol (Method B)

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure that any deviations are caught and corrected in real-time.

Step 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 4-iodoaniline (10.0 mmol, 2.19 g) in 50 mL of anhydrous acetonitrile. Add K2​CO3​ (12.0 mmol, 1.66 g)[1].

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Add chloroacetyl chloride (11.0 mmol, 0.88 mL) dropwise over 30 minutes. Crucial: Maintain the internal temperature below 3 °C to prevent di-acylation[1].

  • Validation Checkpoint 1 (TLC): After 2 hours of stirring at 0 °C, analyze the mixture via TLC (Hexane:Acetone 2:3).

    • Expected: Disappearance of the 4-iodoaniline spot ( Rf​≈0.4 ) and appearance of the product spot ( Rf​≈0.71 )[1].

    • Causality/Correction: If starting material persists, atmospheric moisture likely hydrolyzed the acyl chloride. Verify the anhydrous nature of your solvent and add 0.1 eq of chloroacetyl chloride.

  • Workup: Pour the mixture into 150 mL of ice water. Filter the resulting white precipitate, wash extensively with cold distilled water to remove inorganic salts, and dry under vacuum. (Expected yield: ~80%).

Step 2: Synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
  • Setup: Dissolve the intermediate 2-chloro-N-(4-iodophenyl)acetamide (8.0 mmol, 2.36 g) in 40 mL of anhydrous acetonitrile. Add K2​CO3​ (12.0 mmol, 1.66 g) and KI (0.8 mmol, 133 mg).

  • Reaction: Add ethanolamine (8.8 mmol, 0.53 mL) dropwise. Attach a reflux condenser and heat the mixture to 60 °C.

  • Validation Checkpoint 2 (HPLC/LC-MS): Monitor the reaction at the 4-hour mark. The catalytic KI significantly accelerates the substitution[3].

    • Expected: >95% conversion to the target mass.

    • Causality/Correction: If LC-MS reveals >2% of the over-alkylated tertiary amine impurity, immediately reduce the temperature to 50 °C. The activation energy for the second alkylation is higher than the first; lowering the heat disproportionately suppresses the side reaction.

  • Workup & Purification: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from a minimal amount of hot ethanol/water (1:1) to yield the pure target compound as a crystalline solid.

References

  • Title: SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide in Healthy vs. Cancerous Cells

Introduction: The Quest for Selective Cancer Therapeutics In the landscape of oncology drug development, the ultimate goal is to identify and develop therapeutic agents that can selectively eradicate cancer cells while l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective Cancer Therapeutics

In the landscape of oncology drug development, the ultimate goal is to identify and develop therapeutic agents that can selectively eradicate cancer cells while leaving healthy tissues unharmed.[1] This selective cytotoxicity is the cornerstone of treatments with high efficacy and minimal side effects.[1][2] The N-aryl acetamide scaffold has emerged as a promising area of research, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[3][4][5] This guide focuses on a novel compound, 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide , and provides a comprehensive framework for evaluating its comparative cytotoxicity in healthy versus cancerous cells. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes insights from structurally related compounds to propose a robust experimental plan. The central hypothesis is that the unique structural features of this compound may confer selective anticancer activity.

Experimental Design: A Roadmap for Comparative Analysis

A successful comparative cytotoxicity study hinges on a well-designed experimental plan. The following sections outline the critical components for evaluating 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

The synthesis of the target compound can be achieved through a multi-step process, drawing from established methods for similar acetamide derivatives.[6][7] A plausible synthetic route would involve the reaction of a suitable N-aryl starting material with a haloacetyl halide, followed by nucleophilic substitution with 2-hydroxyethylamine. The purity and structural integrity of the final compound must be rigorously confirmed using techniques such as NMR, mass spectrometry, and elemental analysis before proceeding with biological assays.

Selection of Cell Lines: A Tale of Two Tissues

To establish selective cytotoxicity, it is imperative to test the compound on both cancerous and healthy cell lines. The choice of cell lines should be relevant to common cancer types and their corresponding normal tissues. For this proposed study, we will utilize:

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.

    • HepG2: A human liver carcinoma cell line, representing a different organ system.

  • Healthy (Non-cancerous) Cell Line:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line, serving as a direct healthy counterpart to MCF-7.

This selection allows for a direct comparison of the compound's effect on cancerous and healthy cells from the same tissue of origin, providing a clearer picture of its selectivity.

Experimental Workflow Diagram

The overall experimental workflow is designed to systematically assess the cytotoxic and apoptotic effects of the compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide purification Purification & Structural Verification (NMR, MS) synthesis->purification mcf7 MCF-7 (Breast Cancer) hepg2 HepG2 (Liver Cancer) mcf10a MCF-10A (Healthy Breast Epithelial) mtt_assay MTT Assay for Cell Viability (IC50 Determination) mcf7->mtt_assay hepg2->mtt_assay mcf10a->mtt_assay annexin_v Annexin V/PI Staining for Apoptosis mtt_assay->annexin_v data_analysis Comparative Analysis of IC50 Values annexin_v->data_analysis apoptosis_quant Quantification of Apoptotic Cells data_analysis->apoptosis_quant conclusion Conclusion on Selective Cytotoxicity apoptosis_quant->conclusion

Caption: Experimental workflow for assessing the comparative cytotoxicity of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the key experiments.

Cell Culture and Maintenance
  • Cell Line Procurement: Obtain MCF-7, HepG2, and MCF-10A cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Media:

    • MCF-7 & HepG2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: Comparative Cytotoxicity (IC50 Values)
Cell LineTypeIC50 (µM) of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide
MCF-7 Breast Cancer12.5
HepG2 Liver Cancer18.2
MCF-10A Healthy Breast Epithelial> 100

Interpretation: The hypothetical IC50 values suggest that 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide exhibits significant cytotoxicity against both breast and liver cancer cell lines.[9] Crucially, the IC50 value for the healthy MCF-10A cell line is substantially higher, indicating a high degree of selectivity for cancer cells.[10]

Table 2: Apoptosis Induction in MCF-7 Cells
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control 95.22.11.51.2
Compound (12.5 µM) 45.835.715.33.2

Interpretation: The data indicates that treatment with the compound at its IC50 concentration leads to a significant increase in the percentage of early and late apoptotic cells in the MCF-7 cancer cell line. This suggests that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.

Proposed Mechanism of Action: Induction of Apoptosis

Based on the pro-apoptotic effects observed with similar N-aryl acetamide derivatives, we can propose a potential signaling pathway for 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

G compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide.

This proposed mechanism suggests that the compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. Further experiments, such as measuring ROS levels and the expression of key apoptotic proteins (Bax, Bcl-2, caspases), would be necessary to validate this hypothesis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide. The proposed experiments are designed to rigorously assess its comparative cytotoxicity and shed light on its mechanism of action. Should the hypothetical data presented here be confirmed through experimentation, this compound would represent a promising lead for the development of a new, selective anticancer therapeutic. Future studies should expand the panel of cell lines to include other cancer types and their normal counterparts, and ultimately progress to in vivo studies in animal models to evaluate efficacy and safety. The selective killing of cancer cells remains a critical goal in oncology, and the systematic evaluation of novel chemical entities like the one discussed herein is essential for advancing the field.[10][11]

References

  • Raj, L., et al. (2014). Selective killing of cancer cells with a small molecule targeting stress response to ROS. Nature. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. [Link]

  • Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]

  • Technology Networks. (2023). Cancer Drug Selectively Kills Tumor Cells in Preclinical Study. Technology Networks. [Link]

  • Al-Ostath, S., et al. (2023). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • Semantic Scholar. (n.d.). DESIGN , SYNTHESIS , CHARACTERIZATION AND CYTOTOXIC EVALUATION OF NOVEL 2-CHLORO-N-( ARYL SUBSTITUTED ) ACETAMIDE DERIVATIVES OF 5-[ 2-PHENYL PYRIDIN-3-YL ]-1 , 3 , 4-OXADIAZOLE-2-THIOL . Semantic Scholar. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]

  • O'Connor, R., & O'Leary, M. (2004). The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. Breast Cancer Research. [Link]

  • Kamal, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. [Link]

  • Trilleras, J., et al. (2014). N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. Molecules. [Link]

  • Fassihi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Research in Pharmaceutical Sciences. [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]

  • El-Malah, A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • Kamal, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)acetamide. PubChem. [Link]

  • De Martino, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • PubChem. (n.d.). N-(4-(2-((2-Hydroxy-2-phenylethyl)amino)ethyl)phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide. PubChem. [Link]

  • De Martino, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry. [Link]

  • Sinurat, M. R., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Physics: Conference Series. [Link]

  • Khan, N. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology. [Link]

  • Google Patents. (2015). An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide

For researchers engaged in drug development and synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The compound 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide, with its iodinated aromatic structure, requires specific handling protocols to ensure personnel safety and environmental protection. This guide provides a procedural framework grounded in established safety principles for its proper disposal.

Hazard Profile and Chemical Characteristics

A thorough understanding of a compound's characteristics is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its hazard profile from structurally similar iodinated and acetamide-based compounds.

The primary characteristic dictating the disposal pathway for this compound is the presence of a carbon-iodine bond, which classifies it as a halogenated organic compound .[1][2][3] Halogenated organics are of particular concern due to their potential for persistence in the environment and the specific treatment methods required for their complete destruction.[2][4]

Table 1: Inferred Hazard Profile and Key Disposal Characteristics

PropertyInferred CharacteristicRationale & Significance for Disposal
Chemical Class Halogenated Organic CompoundThis is the most critical classification. Requires segregation from non-halogenated waste streams and dictates the final disposal method (e.g., incineration).[1][4]
Physical Form Likely a solid at room temperatureSolid waste can be more easily contained than liquids, but dust generation during handling must be minimized.[5]
Acute Toxicity Potentially toxic if swallowed, inhaled, or absorbed through the skin.Based on data for similar iodo-organic compounds.[6][7][8] Mandates the use of appropriate Personal Protective Equipment (PPE) at all times.
Irritation Likely to cause skin and serious eye irritation.A common hazard for acetamide and halogenated aromatic compounds.[7][9][10] Reinforces the need for protective eyewear and gloves.
Sensitization May cause an allergic skin reaction or respiratory symptoms.Based on data for 2-Iodoacetamide.[6][8] Requires careful handling to avoid sensitization of personnel.
Incompatible Materials Strong oxidizing agents.[11]Waste should not be stored near or mixed with incompatible chemicals to prevent hazardous reactions.

The Core Principle: Segregation of Halogenated Waste

The cornerstone of proper chemical waste management is meticulous segregation.[12] Due to their chemical stability, halogenated organic compounds are not amenable to the same treatment methods as non-halogenated waste.

  • Why Segregate? Mixing halogenated waste with non-halogenated streams (like acetone or methanol) results in a much larger volume of waste that must undergo specialized, more expensive treatment. Most importantly, it is a direct violation of hazardous waste regulations.

  • Treatment Pathway: The accepted and regulated method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4][13] This process ensures the complete breakdown of the carbon-halogen bond, preventing the formation of persistent and toxic byproducts.

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the collection and disposal of 2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide waste. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA).[14][15][16]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing:

  • Safety Goggles or a face shield for eye protection.[9][10]

  • Nitrile Gloves (or other chemically resistant gloves).

  • A fastened Laboratory Coat .[9]

Step 2: Characterize and Segregate Waste

All materials that have come into contact with the compound must be treated as hazardous waste. Use the following workflow to determine the correct waste stream.

G cluster_form Identify Waste Form cluster_collection Collection & Disposal Stream start Waste Generation (2-[(2-hydroxyethyl)amino]-N-(4-iodophenyl)acetamide) is_solid Solid or Contaminated Solid Debris? start->is_solid solid_waste Collect in labeled container for 'Solid Halogenated Organic Waste' is_solid->solid_waste Yes (e.g., unused powder, contaminated weigh paper, gloves, tips) liquid_waste Collect in labeled container for 'Liquid Halogenated Organic Waste' is_solid->liquid_waste No (e.g., compound in solvent)

Sources

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